molecular formula C15H14BrNO B032112 N-(4-bromophenyl)-3-phenylpropanamide CAS No. 316146-27-7

N-(4-bromophenyl)-3-phenylpropanamide

Cat. No.: B032112
CAS No.: 316146-27-7
M. Wt: 304.18 g/mol
InChI Key: HGPWLPIFXDCULJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPWLPIFXDCULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336371
Record name N-(4-bromophenyl)-3-phenylpropanamide
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Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316146-27-7
Record name N-(4-Bromophenyl)benzenepropanamide
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Record name N-(4-bromophenyl)-3-phenylpropanamide
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Record name Benzenepropanamide, N-(4-bromophenyl)
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of N-(4-bromophenyl)-3-phenylpropanamide

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. This document includes its fundamental chemical data, a detailed synthesis protocol, and its role in the development of therapeutic agents.

Core Chemical Properties

This compound is a white solid organic compound.[1] It is more soluble in some organic solvents, such as chloroform and methanol.[2]

Quantitative Chemical Data
PropertyValueSource
IUPAC Name This compound
Synonyms N-(4-Bromo-phenyl)-3-phenyl-propionamide, Benzenepropanamide, N-(4-bromophenyl)-[3]
CAS Number 316146-27-7[1][3]
Molecular Formula C15H14BrNO[1][3][4]
Molecular Weight 304.18 g/mol [1][3][4]
Appearance White to yellow powder or crystals
Boiling Point 473.2±38.0 °C (Predicted)[1][3]
Density 1.408±0.06 g/cm3 (Predicted)[1]
Melting Point ~65-70 °C[2]
pKa 13.88±0.70 (Predicted)[1]
Storage Temperature Room Temperature, Sealed in dry[1]

Synthesis and Experimental Protocols

This compound is synthesized through the reaction of 4-bromoaniline with hydrocinnamoyl chloride.

Synthesis of this compound[1][6]

Reactants:

  • 4-bromoaniline (40 g, 0.232 mol)

  • Hydrocinnamoyl chloride (37.5 g, 0.223 mol)

  • Triethylamine (32 mL)

  • Dichloromethane (200 mL)

  • 10% Hydrochloric acid solution

  • Water

  • Ether

Procedure:

  • A solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL) is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • Hydrocinnamoyl chloride (37.5 g, 0.223 mol) is added dropwise to the cooled solution.

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • Following the completion of the reaction, the mixture is poured into water, and a 10% hydrochloric acid solution is added.

  • A white solid slurry forms, which is then stirred for 1 hour while being cooled in an ice bath.

  • The solid product is collected by filtration.

  • The collected solid is washed with ether and air-dried.

  • This process yields this compound (62 g, 92% yield).[1][4]

A similar synthesis protocol involves reacting 3-phenylpropanoic acid with thionyl chloride, followed by reaction with 4-bromoaniline in the presence of triethylamine.[5]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product 4-bromoaniline 4-bromoaniline mixing Mixing and Cooling (0 °C) 4-bromoaniline->mixing hydrocinnamoyl_chloride Hydrocinnamoyl Chloride hydrocinnamoyl_chloride->mixing triethylamine Triethylamine (Base) triethylamine->mixing dichloromethane Dichloromethane (Solvent) dichloromethane->mixing stirring Stirring Overnight (Room Temperature) mixing->stirring workup Aqueous Workup (H₂O, 10% HCl) stirring->workup filtration Filtration, Washing, and Drying workup->filtration product This compound filtration->product

Caption: Synthesis workflow for this compound.

Role in Drug Development

This compound serves as a crucial reactant in the synthesis of more complex molecules with potential therapeutic applications.[1][4] It is notably used in the preparation of quinoline derivatives that have shown promise as antitubercular and antibacterial agents.[1][4]

Logical Relationship as a Precursor

Logical_Relationship Role as a Chemical Intermediate start This compound process Further Synthetic Steps (e.g., cyclization, coupling reactions) start->process end_product Biologically Active Compounds process->end_product application1 Antitubercular Agents end_product->application1 application2 Antibacterial Agents end_product->application2

References

A Comprehensive Technical Guide to the Synthesis of N-(4-bromophenyl)-3-phenylpropanamide from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the development of novel therapeutic agents. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and critical reaction parameters. The information is intended to support research and development in medicinal chemistry and drug discovery. The target compound is a reactant used in preparing quinoline derivatives which have shown potential as antitubercular and antibacterial agents.[1][2]

Synthesis Overview and Reaction Principles

The synthesis of this compound from 4-bromoaniline is a classic example of nucleophilic acyl substitution, specifically an amidation reaction. The most common and efficient method involves the acylation of 4-bromoaniline with an activated form of 3-phenylpropanoic acid.

Two primary routes are presented:

  • Route A: Direct Acylation using Acyl Chloride. This is a direct, one-step process where 4-bromoaniline is reacted with 3-phenylpropanoyl chloride (also known as hydrocinnamoyl chloride). This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct, is a variation of the Schotten-Baumann reaction.[3]

  • Route B: Two-Step Acylation from Carboxylic Acid. This route begins with the conversion of 3-phenylpropanoic acid to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4][5] The resulting 3-phenylpropanoyl chloride is then reacted in situ or after isolation with 4-bromoaniline.

The overall chemical transformation is depicted below:

C₆H₅CH₂CH₂COOH (or C₆H₅CH₂CH₂COCl) + BrC₆H₄NH₂ → C₆H₅CH₂CH₂CONHC₆H₄Br + H₂O (or HCl)

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Route A: Direct Acylation of 4-bromoaniline with 3-Phenylpropanoyl Chloride

This protocol is adapted from established literature procedures and is known for its high yield and straightforward execution.[1][2]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 3-phenylpropanoyl chloride (37.5 g, 0.223 mol) dropwise to the cooled solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Pour the reaction mixture into water.

    • Add a 10% hydrochloric acid solution, which will cause a white solid to precipitate.

    • Continue stirring the resulting white slurry in an ice bath for 1 hour to ensure complete precipitation.

  • Purification:

    • Collect the solid product by filtration.

    • Wash the solid with diethyl ether.

    • Dry the product in air to obtain this compound.

Expected Yield: 62 g (92%).[1][2]

Route B: Two-Step Synthesis from 3-Phenylpropanoic Acid

This protocol involves the initial preparation of the acyl chloride from the corresponding carboxylic acid.[4]

Methodology:

Step 1: Synthesis of 3-Phenylpropanoyl Chloride

  • Reaction Setup: In a flask equipped with a reflux condenser, add 3-phenylpropanoic acid (10 g) to thionyl chloride (16.4 g).

  • Reaction: Heat the mixture at 65-70 °C for 3 hours.

  • Isolation: Distill off the excess thionyl chloride under vacuum. To remove trace amounts of thionyl chloride, add toluene and co-distill. The resulting residue is 3-phenylpropanoyl chloride.

Step 2: Amide Formation

  • Reaction Setup: Dissolve the crude 3-phenylpropanoyl chloride from Step 1 in dichloromethane (70 mL).

  • Cooling: Cool the solution to 5-10 °C.

  • Reagent Addition: Add triethylamine (16.6 g), followed by a solution of 4-bromoaniline (11.3 g).

  • Reaction: Maintain stirring for 30 minutes.

  • Work-up and Purification:

    • Evaporate the solvent under vacuum.

    • Add water (20 mL) to the residue and stir to precipitate the product.

    • Filter the solid and dry to yield this compound.

Expected Yield: 17.5 g.[4]

Data Presentation

Quantitative data for the reagents and the final product are summarized below for easy reference.

Table 1: Physicochemical Properties of Key Reagents and Product
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State / Appearance
4-Bromoaniline106-40-1C₆H₆BrN172.02Solid
3-Phenylpropanoyl Chloride645-45-4C₉H₉ClO168.62Clear colorless to pale yellow liquid[6][7]
3-Phenylpropanoic Acid501-52-0C₉H₁₀O₂150.17Solid
Triethylamine121-44-8C₆H₁₅N101.19Liquid
Dichloromethane75-09-2CH₂Cl₂84.93Liquid
This compound 316146-27-7 C₁₅H₁₄BrNO 304.18 White Solid [1][2][8]
Table 2: Summary of Reaction Conditions and Product Characteristics (Route A)
ParameterValueReference
Reactants 4-bromoaniline, 3-phenylpropanoyl chloride[1][2]
Solvent Dichloromethane (DCM)[1][2]
Base Triethylamine (TEA)[1][2]
Temperature 0 °C to Room Temperature[1][2]
Reaction Time Overnight[1][2]
Yield 92%[1][2]
Boiling Point (Predicted) 473.2 ± 38.0 °C[2][8]
Density (Predicted) 1.408 ± 0.06 g/cm³[2][8]
Storage Sealed in dry, Room Temperature[2][9]

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical mechanism.

Synthesis Workflow Diagram

Synthesis_Workflow Workflow for this compound Synthesis Reactants 1. Dissolve 4-Bromoaniline and Triethylamine in DCM Cooling 2. Cool Mixture to 0°C Reactants->Cooling Addition 3. Add 3-Phenylpropanoyl Chloride Dropwise Cooling->Addition Reaction 4. Stir Overnight at Room Temperature Addition->Reaction Workup 5. Quench with Water and 10% HCl Reaction->Workup Precipitation 6. Stir in Ice Bath for 1 hour Workup->Precipitation Filtration 7. Filter the Solid Product Precipitation->Filtration Washing 8. Wash with Diethyl Ether Filtration->Washing Drying 9. Air Dry Product Washing->Drying Product Final Product: N-(4-bromophenyl)-3- phenylpropanamide Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Reaction_Mechanism Mechanism: Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 4-Bromoaniline (Nucleophile) Intermediate [Tetrahedral Intermediate] Aniline->Intermediate Nucleophilic Attack AcylChloride 3-Phenylpropanoyl Chloride (Electrophile) AcylChloride->Intermediate Amide N-(4-bromophenyl)-3- phenylpropanamide Intermediate->Amide Collapse of Intermediate (Loss of Leaving Group) HCl HCl Intermediate->HCl Cl⁻ Leaving Group

Caption: The reaction mechanism proceeds via a nucleophilic acyl substitution pathway.

Safety and Handling

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • 3-Phenylpropanoyl Chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle with extreme care in a fume hood, using appropriate PPE.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All operations should be conducted in a certified chemical fume hood.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. May cause drowsiness or dizziness. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from 4-bromoaniline is a robust and high-yielding process, critical for the generation of precursors for pharmacologically active molecules. The direct acylation with 3-phenylpropanoyl chloride (Route A) offers a more streamlined and efficient approach compared to the two-step method (Route B). This guide provides the necessary technical details for researchers to replicate and, if necessary, adapt these procedures for their specific research and development needs. Careful attention to reaction conditions and safety protocols is paramount for successful and safe synthesis.

References

An In-depth Technical Guide to N-(4-bromophenyl)-3-phenylpropanamide (CAS: 316146-27-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-bromophenyl)-3-phenylpropanamide is a chemical compound primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, most notably the anti-tuberculosis drug Bedaquiline. It is also classified as a process-related impurity, designated as "Bedaquiline Impurity C," in the manufacturing of this critical medication. This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its chemical synthesis, physicochemical properties, and its context within pharmaceutical development. While direct biological activity data for this specific compound is not extensively available in public literature, this document aims to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 316146-27-7[1]
Molecular Formula C₁₅H₁₄BrNO[1]
Molecular Weight 304.18 g/mol [1]
Appearance White to yellow powder or crystals
Melting Point Not available
Boiling Point (Predicted) 473.2 ± 38.0 °C at 760 mmHg[1]
Density (Predicted) 1.408 ± 0.06 g/cm³[1]
Solubility Soluble in most organic solvents[2]
pKa (Predicted) 13.88 ± 0.70[1]
InChI Key HGPWLPIFXDCULJ-UHFFFAOYSA-N

Synthesis and Manufacturing

This compound is typically synthesized via the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride (hydrocinnamoyl chloride). Several protocols have been described in the literature, and a general, widely used method is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on a common synthetic route described in the chemical literature.[1][3]

Materials:

  • 4-bromoaniline

  • 3-phenylpropanoyl chloride (hydrocinnamoyl chloride)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid solution

  • Water

  • Ether

Procedure:

  • To a solution of 4-bromoaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane, 3-phenylpropanoyl chloride (1.05 equivalents) is added dropwise at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Upon completion of the reaction, the mixture is poured into water.

  • A 10% hydrochloric acid solution is added to the mixture.

  • The resulting white solid slurry is stirred for 1 hour under cooling in an ice bath.

  • The solid product is collected by filtration, washed with ether, and dried to yield this compound.

A 92% yield has been reported for this synthesis.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product reactant1 4-Bromoaniline reaction Acylation in Dichloromethane at 0°C to Room Temperature reactant1->reaction reactant2 3-Phenylpropanoyl Chloride reactant2->reaction base Triethylamine base->reaction workup1 Quench with Water and HCl reaction->workup1 workup2 Precipitation and Filtration workup1->workup2 workup3 Washing with Ether workup2->workup3 drying Drying workup3->drying product This compound drying->product

Synthesis workflow for this compound.

Biological Context and Potential Relevance

Role as a Bedaquiline Intermediate and Impurity

The primary significance of this compound in the pharmaceutical field is its role as a key building block in the synthesis of Bedaquiline.[4][5] Bedaquiline is a diarylquinoline antibiotic used for the treatment of multidrug-resistant tuberculosis. Due to its presence in the synthetic route, this compound is also considered a process-related impurity that must be monitored and controlled in the final drug product to ensure its safety and efficacy.

Structure-Activity Relationship (SAR) of Phenylpropanamides: A General Perspective

While no specific biological activity has been reported for this compound, the broader class of phenylpropanamides has been investigated for various pharmacological activities. It is crucial to note that the following information is for contextual purposes only and does not imply any confirmed activity for the title compound.

  • Anticonvulsant Activity: Some N-benzylacetamide and 3-(phenylamino)propanamide derivatives have been studied for their anticonvulsant properties.[6]

  • Cytotoxicity: Quantitative structure-activity relationship (QSAR) studies on phenylpropanoid amides have explored their cytotoxicity against various cancer cell lines.[7]

  • Tyrosinase Inhibition and Antioxidant Activity: Phenylpropanoid amides of octopamine and dopamine have demonstrated tyrosinase inhibitory and antioxidant activities.[8]

  • TRPV1 Antagonism: Certain 2-(4-methylsulfonylaminophenyl) propanamide derivatives have been investigated as potent TRPV1 antagonists.

These examples highlight the diverse biological potential of the phenylpropanamide scaffold. However, without specific experimental data, the biological profile of this compound remains uncharacterized.

Analytical Methods

The detection and quantification of this compound, particularly as an impurity in Bedaquiline, are critical for quality control in pharmaceutical manufacturing. Standard analytical techniques that can be applied for its analysis include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the separation and quantification of organic molecules like this compound.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry can be used for the identification and confirmation of the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and characterization of the synthesized compound.

Conclusion

This compound (CAS: 316146-27-7) is a well-defined chemical entity with established synthetic protocols and known physicochemical properties. Its primary relevance to the scientific and industrial community lies in its role as a crucial intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline and its status as a monitored process-related impurity. While the broader class of phenylpropanamides exhibits a range of biological activities, there is currently a lack of public data on the specific pharmacological profile of this compound. Future research could explore the potential biological activities of this compound, but for now, its significance remains firmly in the realm of synthetic and pharmaceutical chemistry. This guide provides a foundational understanding of this compound for professionals involved in drug development and manufacturing.

References

An In-depth Technical Guide to N-(4-bromophenyl)-3-phenylpropanamide: Synthesis, Properties, and Application in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)-3-phenylpropanamide is a key chemical intermediate recognized for its role in the synthesis of advanced heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant application as a precursor to quinoline derivatives with potent antitubercular activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering detailed experimental procedures and insights into the mechanistic pathways of its derivatives.

Core Molecular Data

This compound, with the chemical formula C15H14BrNO, possesses a molecular weight of approximately 304.18 g/mol . A detailed summary of its key identifiers and physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C15H14BrNO[1][2]
Molecular Weight 304.18 g/mol [1][2]
CAS Number 316146-27-7[1]
Appearance White Solid[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]

Expected ¹H NMR Spectral Data

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
Aromatic Protons (phenyl group)7.1-7.4Multiplet5H
Aromatic Protons (bromophenyl group)7.3-7.6Multiplet4H
-CH2- (adjacent to phenyl)~3.0Triplet2H
-CH2- (adjacent to carbonyl)~2.6Triplet2H
-NH- (amide)7.5-8.5Singlet (broad)1H

Expected ¹³C NMR Spectral Data

Carbon AtomChemical Shift (ppm, predicted)
C=O (carbonyl)~170
Aromatic Carbons115-142
-CH2- (aliphatic)30-40

Expected FTIR Spectral Data

Functional GroupWavenumber (cm⁻¹, predicted)
N-H Stretch (amide)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=O Stretch (amide I)1630-1680
N-H Bend (amide II)1510-1570
C-Br Stretch500-600

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported, both of which are detailed below.

Method 1: Reaction of 4-bromoaniline with Hydrocinnamoyl Chloride

This protocol involves the acylation of 4-bromoaniline with hydrocinnamoyl chloride in the presence of a base.

Procedure:

  • A solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) is prepared in dichloromethane (200 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Hydrocinnamoyl chloride (37.5 g, 0.223 mol) is added dropwise to the cooled solution.

  • Following the addition, the reaction mixture is stirred at room temperature overnight.

  • Upon completion, the mixture is poured into water, and a 10% hydrochloric acid solution is added, leading to the formation of a white solid slurry.

  • The slurry is stirred for one hour under ice bath cooling.

  • The solid product is collected by filtration, washed with ether, and air-dried to yield this compound.

This method reports a high yield of 92%.

Method 2: Reaction of 3-phenylpropanoic acid with 4-bromoaniline

This alternative synthesis begins with the conversion of 3-phenylpropanoic acid to its acid chloride, followed by reaction with 4-bromoaniline.

Procedure:

  • 3-phenylpropanoic acid (10 g) is heated in thionyl chloride (16.4 g) at 65-70 °C for 3 hours.

  • Excess thionyl chloride is removed by distillation, with toluene used to co-distill any remaining traces.

  • The resulting residue is dissolved in dichloromethane (70 mL).

  • Triethylamine (16.6 g) is added, followed by a solution of 4-bromoaniline (11.3 g) at a temperature of 5-10 °C.

  • After the reaction is complete, the solvent is evaporated under vacuum.

  • Water (20 mL) is added to the residue, and the mixture is stirred to precipitate the product.

  • The product is collected by filtration and dried to yield this compound (17.5 g).

Application in the Synthesis of Antitubercular Agents

This compound serves as a crucial reactant in the preparation of quinoline derivatives, a class of compounds that have demonstrated significant potential as antitubercular and antibacterial agents[3]. The general synthetic pathway and the subsequent mechanism of action of these derivatives are illustrated below.

Synthesis_and_Action cluster_synthesis Synthesis of Quinolone Core cluster_moa Mechanism of Antitubercular Action reactant N-(4-bromophenyl)-3- phenylpropanamide intermediate Cyclization & Aromatization (e.g., Bischler-Napieralski or similar) reactant->intermediate Reagents product Substituted Quinolone Derivative intermediate->product drug Quinolone Derivative product->drug Leads to target Mycobacterium tuberculosis DNA Gyrase drug->target Binding effect Inhibition of DNA Supercoiling target->effect outcome Bacterial Cell Death effect->outcome

Diagram 1: Synthesis of quinoline derivatives and their mechanism of action.

The synthesized quinoline derivatives often exert their antitubercular effects by targeting essential enzymes in Mycobacterium tuberculosis. A primary target is DNA gyrase, a type II topoisomerase crucial for maintaining DNA topology during replication and transcription[1][4][5]. By binding to the DNA gyrase-DNA complex, these quinolone compounds stabilize a transient double-stranded DNA break, which ultimately stalls DNA replication and leads to bacterial cell death[1][3]. This mechanism of action makes them effective against drug-resistant strains of tuberculosis.

References

An In-Depth Technical Guide to the Biological Activity of N-(4-bromophenyl)-3-phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of N-(4-bromophenyl)-3-phenylpropanamide derivatives. While research on this specific scaffold is emerging, this document draws upon existing literature on structurally related compounds to highlight promising areas of investigation, including antimicrobial, anticancer, and anti-inflammatory activities. Detailed experimental protocols and data presentation formats are provided to facilitate further research and development in this area.

Core Structure and Synthetic Overview

The core structure, this compound, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the bromophenyl group and the phenylpropanamide moiety offers opportunities for structural modifications to modulate pharmacokinetic and pharmacodynamic properties.

General Synthesis Workflow:

The synthesis of this compound derivatives typically involves the amidation reaction between a substituted 3-phenylpropanoyl chloride and 4-bromoaniline or its derivatives. Alternatively, coupling reactions between substituted 3-phenylpropanoic acids and 4-bromoaniline can be employed using various coupling agents.

Synthesis_Workflow sub_acid Substituted 3-Phenylpropanoic Acid coupling Coupling Reaction (e.g., DCC/DMAP, HATU) sub_acid->coupling sub_aniline Substituted 4-Bromoaniline sub_aniline->coupling derivative This compound Derivative coupling->derivative

Caption: General synthetic scheme for this compound derivatives.

Potential Biological Activities and Experimental Protocols

Based on the biological evaluation of structurally similar N-aryl amides and bromophenyl-containing compounds, derivatives of this compound are predicted to exhibit a range of biological activities.

Antimicrobial Activity

The presence of a halogenated phenyl ring is a common feature in many antimicrobial compounds. Derivatives of the core structure may exhibit activity against a spectrum of bacterial and fungal pathogens.

Table 1: Representative Antimicrobial Activity of Structurally Related N-Aryl Amides

Compound IDR1 Substituent (on Phenylpropanamide)R2 Substituent (on Bromophenyl)Test OrganismMIC (µg/mL)Zone of Inhibition (mm)
A-1 HHStaphylococcus aureus1618
A-2 4-ClHStaphylococcus aureus822
A-3 4-NO2HStaphylococcus aureus1220
B-1 HHEscherichia coli3215
B-2 4-ClHEscherichia coli1619
B-3 4-NO2HEscherichia coli2517
C-1 HHCandida albicans6412
C-2 4-ClHCandida albicans3216
C-3 4-NO2HCandida albicans5014

Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related compound series.

Experimental Protocol: Agar Well Diffusion Method

This method is a standard procedure for screening the antimicrobial activity of new compounds.[1][2]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Sterile cork borers are used to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Agar_Well_Diffusion start Prepare Standardized Microbial Inoculum inoculate Inoculate Mueller-Hinton Agar Plate start->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zones of Inhibition incubate->measure

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Anticancer Activity

The N-phenylamide scaffold is present in a number of anticancer agents. Modifications to the phenyl rings of the this compound core can be explored to develop potent cytotoxic agents against various cancer cell lines.

Table 2: Representative Anticancer Activity of Structurally Related Bromophenyl Derivatives

Compound IDR1 Substituent (on Phenylpropanamide)R2 Substituent (on Bromophenyl)Cell LineIC50 (µM)
D-1 HHMCF-7 (Breast)25.5
D-2 4-FHMCF-7 (Breast)12.8
D-3 3,4-diClHMCF-7 (Breast)8.2
E-1 HHA549 (Lung)30.1
E-2 4-FHA549 (Lung)15.7
E-3 3,4-diClHA549 (Lung)10.5
F-1 HHHCT116 (Colon)22.4
F-2 4-FHHCT116 (Colon)11.9
F-3 3,4-diClHHCT116 (Colon)7.6

Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related compound series.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity

Amide-containing structures have been investigated for their anti-inflammatory properties. The this compound scaffold can be explored for its potential to modulate inflammatory pathways.

Table 3: Representative Anti-inflammatory Activity of Structurally Related Amide Derivatives

Compound IDR1 Substituent (on Phenylpropanamide)R2 Substituent (on Bromophenyl)Dose (mg/kg)Paw Edema Inhibition (%)
G-1 HH5035.2
G-2 4-OCH3H5048.5
G-3 4-CF3H5055.8
H-1 HH10045.1
H-2 4-OCH3H10062.3
H-3 4-CF3H10070.1

Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related compound series.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[6][7][8]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema for each group is calculated by comparing the increase in paw volume with that of the control group.

Paw_Edema_Assay acclimatize Acclimatize Rats administer Administer Test Compounds and Controls acclimatize->administer induce Induce Paw Edema with Carrageenan Injection administer->induce measure Measure Paw Volume at Time Intervals induce->measure calculate Calculate Percentage Inhibition of Edema measure->calculate

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related chemical series, the following structure-activity relationships can be hypothesized for this compound derivatives:

  • Substituents on the 3-phenyl ring: Electron-withdrawing groups (e.g., halogens, nitro groups) may enhance antimicrobial and anticancer activities. Electron-donating groups (e.g., methoxy) might improve anti-inflammatory properties.

  • Substituents on the 4-bromophenyl ring: The position and nature of substituents on this ring can significantly impact activity and selectivity. Further exploration is needed to determine the optimal substitution pattern.

  • Linker Modification: Altering the length and flexibility of the propanamide linker could influence the compound's ability to interact with biological targets.

SAR_Hypothesis Core This compound Core sub_phenyl Substituents on 3-Phenyl Ring Core->sub_phenyl sub_bromophenyl Substituents on 4-Bromophenyl Ring Core->sub_bromophenyl linker_mod Linker Modification Core->linker_mod activity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) sub_phenyl->activity sub_bromophenyl->activity linker_mod->activity

Caption: Hypothesized structure-activity relationships for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The information and protocols provided in this guide are intended to serve as a foundation for further investigation into the antimicrobial, anticancer, and anti-inflammatory potential of its derivatives. Future research should focus on the systematic synthesis of a library of these compounds with diverse substitutions to establish concrete structure-activity relationships and to identify lead candidates for further preclinical development.

References

Spectroscopic and Synthetic Profile of N-(4-bromophenyl)-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic methodology for the chemical compound N-(4-bromophenyl)-3-phenylpropanamide. This document is intended to serve as a comprehensive resource, consolidating spectroscopic characterization and experimental protocols to facilitate research and development in medicinal chemistry and related fields.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key spectral data are summarized in the tables below.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry Data
m/zInterpretation
304.18[M]⁺ (Molecular Ion)
Further fragmentation data not available in search results

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis

Materials:

  • 4-bromoaniline

  • 3-phenylpropanoic acid

  • Thionyl chloride or other chlorinating agent (e.g., oxalyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Toluene

  • 10% Hydrochloric acid solution

  • Water

  • Ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Formation of 3-phenylpropanoyl chloride: 3-phenylpropanoic acid is reacted with an excess of thionyl chloride. The mixture is heated, typically at 65-70°C, for a period of time (e.g., 3 hours) to ensure complete conversion to the acid chloride.[1]

  • Removal of Excess Thionyl Chloride: Following the reaction, the excess thionyl chloride is removed by distillation. Toluene can be added and co-distilled to aid in the removal of trace amounts of thionyl chloride.[1]

  • Amidation Reaction: The resulting 3-phenylpropanoyl chloride is dissolved in an anhydrous solvent such as dichloromethane. The solution is cooled in an ice bath to 0-10°C.[1] A solution of 4-bromoaniline and triethylamine in dichloromethane is then added dropwise to the cooled acid chloride solution.[1] The reaction mixture is typically stirred overnight at room temperature to allow for complete reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water and acidified with a 10% hydrochloric acid solution. The resulting precipitate, this compound, is collected by filtration. The solid is then washed with water and ether and dried to yield the final product.[2]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants 3-Phenylpropanoic Acid + 4-Bromoaniline AcidChloride Formation of 3-Phenylpropanoyl Chloride Reactants->AcidChloride Amidation Amidation Reaction AcidChloride->Amidation Purification Work-up and Purification Amidation->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Analysis IR IR Spectroscopy Product->IR Functional Group Analysis MS Mass Spectrometry Product->MS Molecular Weight Confirmation

Caption: Synthesis and Characterization Workflow.

Spectroscopic Analysis Protocols

For the acquisition of the spectral data presented, the following general methodologies are employed.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy

Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, with common ionization techniques being electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

Solubility Profile of N-(4-bromophenyl)-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-bromophenyl)-3-phenylpropanamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to design and execute appropriate experimental strategies for its use in further research and development.

Introduction

This compound is a synthetic organic compound that has been identified as a reactant in the preparation of certain derivatives with potential therapeutic applications. A thorough understanding of its solubility in different solvent systems is crucial for a variety of applications, including synthesis, purification, formulation, and in vitro/in vivo screening. This guide addresses the current state of knowledge regarding the solubility of this compound and provides a practical framework for its experimental determination.

Physicochemical Properties

PropertyValueSource
Molecular Formula C15H14BrNO[1][2]
Molecular Weight 304.18 g/mol [1][2]
Appearance White to yellow powder or crystals
Melting Point Not available
Boiling Point 473.2 ± 38.0 °C (Predicted)[1]
Density 1.408 ± 0.06 g/cm³ (Predicted)[1]
pKa 13.88 ± 0.70 (Predicted)[1][3]

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityReference
Most SolventsSoluble[1][2][3]

It is important to note that "soluble" is a general term and the actual solubility can vary significantly between different solvents. For practical applications, quantitative determination is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials

  • This compound (purity >98%)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, water)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S = (C × DF × V) / M Where:

      • C = Concentration of the diluted sample (mg/mL or mol/L) determined from the calibration curve.

      • DF = Dilution factor.

      • V = Volume of the solvent.

      • M = Mass of the solvent (if calculating molality).

    • The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

4.3. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 result1 Calculate solubility analysis2->result1

References

The Therapeutic Promise of N-(4-bromophenyl)-3-phenylpropanamide: A Gateway to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)-3-phenylpropanamide, a seemingly unassuming chemical intermediate, holds significant potential in therapeutic applications, primarily as a critical building block in the synthesis of potent bioactive molecules. This technical guide delves into the core of its therapeutic relevance, with a primary focus on its pivotal role in the creation of the anti-tuberculosis drug Bedaquiline. Furthermore, this paper will explore the broader therapeutic possibilities of quinoline derivatives synthesized from this precursor, touching upon their potential in oncology and anti-inflammatory treatments. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying biochemical pathways, offering a valuable resource for the scientific community engaged in drug discovery and development.

Introduction

This compound is a synthetic compound that has garnered substantial interest not for its intrinsic biological activity, but as a key reactant in the multi-step synthesis of pharmacologically active agents.[1] Its molecular structure provides a versatile scaffold for the construction of more complex molecules, most notably quinoline derivatives. The most prominent and clinically significant application of this compound is in the production of Bedaquiline, a diarylquinoline antimycobacterial drug that represents a major breakthrough in the treatment of multidrug-resistant tuberculosis (MDR-TB).[2] Beyond this established role, the exploration of other derivatives of this compound opens up promising avenues for the development of novel therapeutics in other disease areas.

Core Therapeutic Application: Antitubercular Activity via Bedaquiline

The primary therapeutic value of this compound is realized through its conversion to Bedaquiline. This section will detail the quantitative data, mechanism of action, and experimental protocols associated with Bedaquiline's potent antitubercular effects.

Quantitative Data: Efficacy of Bedaquiline

Bedaquiline exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3] Its efficacy is demonstrated by low minimum inhibitory concentrations (MICs) and significant early bactericidal activity in clinical studies.

Parameter Value Reference
MIC against M. tuberculosis H37Rv 0.03 mg/L[4]
MIC Range against MDR-TB isolates ≤0.008 - ≤0.015 µg/mL[5]
Maximum Drug Kill Rate Constant 0.23 ± 0.03 log₁₀ CFU/mL sputum/day[6]
Half-Maximum Effective Plasma Concentration 1.6 ± 0.3 mg/L[6]
Average Time to Onset of Activity 40 ± 7 hours[6]
Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

Bedaquiline employs a novel mechanism of action, specifically targeting the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy production in the bacterium.[7] This targeted action disrupts the cellular energy metabolism of M. tuberculosis, leading to cell death.[8]

The binding of Bedaquiline to the c subunit of the F0 rotor ring of ATP synthase inhibits the enzyme's function.[7] This blockage of the proton channel prevents the synthesis of ATP, which is essential for the survival of both replicating and non-replicating mycobacteria.[9][10] This unique mechanism of action is a key reason for its effectiveness against strains resistant to other anti-TB drugs.

Bedaquiline_Mechanism Bedaquiline Bedaquiline c_subunit c subunit (F0 rotor) Bedaquiline->c_subunit Binds to ATP_Synthase Mycobacterial ATP Synthase (F0F1) Proton_Channel Proton Channel ATP_Production ATP Production c_subunit->Proton_Channel Inhibits Proton_Channel->ATP_Production Blocks Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Mechanism of action of Bedaquiline.

Experimental Protocols

A common laboratory-scale synthesis involves the reaction of 4-bromoaniline with hydrocinnamoyl chloride.[11]

Materials:

  • 4-bromoaniline

  • Hydrocinnamoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid solution

  • Ether

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve 4-bromoaniline and triethylamine in dichloromethane in a flask.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add hydrocinnamoyl chloride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into a mixture of water and 10% hydrochloric acid.

  • Stir the resulting white solid slurry in an ice bath for 1 hour.

  • Collect the solid product by filtration.

  • Wash the collected solid with ether.

  • Dry the product in the air to yield this compound.[11]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 4-bromoaniline Step1 Dissolve & Cool to 0°C Reactant1->Step1 Reactant2 Hydrocinnamoyl chloride Step2 Add Hydrocinnamoyl chloride Reactant2->Step2 Base Triethylamine Base->Step1 Solvent Dichloromethane Solvent->Step1 Step1->Step2 Step3 Stir overnight at RT Step2->Step3 Step4 Quench with HCl/Water Step3->Step4 Step5 Stir in ice bath Step4->Step5 Step6 Filter solid Step5->Step6 Step7 Wash with Ether Step6->Step7 Product This compound Step7->Product

Synthesis workflow for this compound.

The broth microdilution method is a standard protocol for determining the MIC of Bedaquiline against M. tuberculosis.[5]

Materials:

  • Mycobacterium tuberculosis isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 5% OADC (oleic acid, albumin, dextrose, and catalase)

  • Bedaquiline stock solution

  • 96-well microplates

  • Incubator (37°C)

  • Alamar Blue or similar viability indicator

Procedure:

  • Prepare serial two-fold dilutions of Bedaquiline in the supplemented CAMHB in the 96-well microplates.

  • Prepare a standardized inoculum of the M. tuberculosis isolate.

  • Inoculate each well (except for sterility controls) with the bacterial suspension.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add a viability indicator such as Alamar Blue to each well.

  • Re-incubate for 24 hours.

  • The MIC is determined as the lowest concentration of Bedaquiline that prevents a color change (indicating inhibition of bacterial growth).[4]

Broader Therapeutic Potential: Derivatives and Future Directions

While the antitubercular application through Bedaquiline is well-established, the core structure of this compound serves as a template for synthesizing other quinoline derivatives with potential therapeutic applications in other fields.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents.[12] Various substituted quinolines have shown cytotoxic activity against a range of cancer cell lines, including breast, lung, and central nervous system tumors.[13][14] The mechanisms of action are diverse and can include inhibition of topoisomerase, modulation of nuclear receptors, and induction of apoptosis.[15][16] For instance, certain quinoline-chalcone hybrids have exhibited potent antiproliferative activity against gastric, colon, and breast cancer cells, with some compounds showing IC50 values in the low micromolar range.[17]

Anti-inflammatory Activity

The quinoline scaffold is also a promising pharmacophore for the development of anti-inflammatory drugs.[18] Derivatives have been shown to target key inflammatory mediators such as cyclooxygenase (COX) and various cytokines.[19] For example, certain quinoline derivatives have been found to significantly inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.[14] The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity and target.[18]

Logical_Relationship Core This compound Derivatives Quinoline Derivatives Core->Derivatives Precursor for Bedaquiline Bedaquiline Derivatives->Bedaquiline Includes Anticancer Anticancer Activity Derivatives->Anticancer Potential for AntiInflammatory Anti-inflammatory Activity Derivatives->AntiInflammatory Potential for Antitubercular Antitubercular Activity Bedaquiline->Antitubercular Exhibits

Therapeutic potential derived from the core compound.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of chemical intermediates in modern drug discovery. Its role in the synthesis of Bedaquiline has already had a profound impact on the global fight against multidrug-resistant tuberculosis. The versatility of the quinoline scaffold, readily accessible from this precursor, suggests a bright future for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of a wider array of derivatives is warranted to fully exploit the therapeutic potential of this valuable chemical entity. The exploration of novel quinoline-based compounds for anticancer and anti-inflammatory applications, derived from this compound, represents a promising frontier in medicinal chemistry. Continued investigation in this area could lead to the discovery of next-generation therapeutics for a range of challenging diseases.

References

N-(4-bromophenyl)-3-phenylpropanamide: A Comprehensive Technical Review of its Synthesis and Derivatives' Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)-3-phenylpropanamide is a chemical compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. While the compound itself has not been extensively studied for its pharmacological properties, its structural scaffold is a key component in the development of therapeutic agents. This technical guide provides a comprehensive review of the synthesis of this compound, its chemical properties, and a detailed examination of the biological activities of its derivatives, which span antibacterial, antitubercular, and antidiabetic applications. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams of synthetic pathways to facilitate further research and development in medicinal chemistry.

Chemical Properties and Synthesis

This compound is a white solid with the molecular formula C₁₅H₁₄BrNO.[1][2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight304.18 g/mol [1][2]
Boiling Point473.2±38.0 °C (Predicted)[1]
Density1.408±0.06 g/cm³ (Predicted)[1]
StorageSealed in dry, Room Temperature[1]
Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported.

Method 1: From 4-bromoaniline and Hydrocinnamoyl Chloride

This method involves the reaction of 4-bromoaniline with hydrocinnamoyl chloride in the presence of a base.

  • Experimental Protocol: To a solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL), hydrocinnamoyl chloride (37.5 g, 0.223 mol) is slowly added dropwise at 0 °C.[1][2] The reaction mixture is then stirred at room temperature overnight. After the reaction is complete, the mixture is poured into water and a 10% hydrochloric acid solution is added. The resulting white solid is stirred for 1 hour in an ice bath, filtered, washed with ether, and dried to yield this compound. This method reports a high yield of 92%.[1][2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 4-bromoaniline 4-bromoaniline step1 1. Add dropwise at 0 °C 4-bromoaniline->step1 hydrocinnamoyl_chloride Hydrocinnamoyl Chloride hydrocinnamoyl_chloride->step1 triethylamine Triethylamine (Base) triethylamine->step1 dichloromethane Dichloromethane (Solvent) dichloromethane->step1 step2 2. Stir at room temperature overnight step1->step2 workup1 1. Pour into water and 10% HCl step2->workup1 workup2 2. Stir in ice bath workup1->workup2 workup3 3. Filter, wash with ether, and dry workup2->workup3 product This compound workup3->product G cluster_reactants1 Step 1: Acid Chloride Formation cluster_reactants2 Step 2: Amidation 3-phenylpropanoic_acid 3-Phenylpropanoic Acid heat Heat (65-70 °C, 3h) 3-phenylpropanoic_acid->heat thionyl_chloride Thionyl Chloride thionyl_chloride->heat acid_chloride_intermediate 3-phenylpropanoyl chloride (in situ) heat->acid_chloride_intermediate conditions 5-10 °C acid_chloride_intermediate->conditions 4-bromoaniline 4-bromoaniline 4-bromoaniline->conditions triethylamine Triethylamine (Base) triethylamine->conditions dichloromethane Dichloromethane (Solvent) dichloromethane->conditions product This compound conditions->product G cluster_derivatives Biologically Active Derivatives cluster_activities Biological Activities parent This compound quinoline Quinoline Derivatives parent->quinoline Used in preparation of bedaquiline Bedaquiline Intermediate parent->bedaquiline Intermediate for antibacterial Antibacterial quinoline->antibacterial antitubercular Antitubercular quinoline->antitubercular bedaquiline->antitubercular

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a reactant utilized in the preparation of potential antitubercular and antibacterial agents, such as certain quinoline derivatives.[1][2] The primary method outlined is an acylation reaction between 4-bromoaniline and hydrocinnamoyl chloride. An alternative two-step procedure starting from 3-phenylpropanoic acid is also described.

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₁₅H₁₄BrNO[1]
Molecular Weight 304.18 g/mol [1]
Appearance White Solid[1]
Yield (Protocol 1) 92%[1][2]
Yield (Protocol 2) Not explicitly stated, but product obtained[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 4-Bromoaniline and Hydrocinnamoyl Chloride

This protocol details the direct acylation of 4-bromoaniline with hydrocinnamoyl chloride.

Materials:

  • 4-bromoaniline

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrocinnamoyl chloride

  • 10% Hydrochloric acid solution

  • Water

  • Ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 40 g (0.232 mol) of 4-bromoaniline and 32 mL of triethylamine in 200 mL of dichloromethane.[1][2]

  • Cool the mixture to 0 °C using an ice bath.[1][2]

  • Slowly add 37.5 g (0.223 mol) of hydrocinnamoyl chloride dropwise to the cooled solution.[1][2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1][2]

  • Upon completion of the reaction, pour the mixture into water.[1][2]

  • Acidify the mixture by adding a 10% hydrochloric acid solution, which will result in the formation of a white solid slurry.[1][2]

  • Stir the slurry for one hour while cooling in an ice bath.[1][2]

  • Collect the solid product by filtration.[1][2]

  • Wash the filtered solid with ether.[1][2]

  • Dry the product in the air to obtain this compound (62 g, 92% yield).[1][2]

Protocol 2: Two-Step Synthesis from 3-Phenylpropanoic Acid

This alternative protocol involves the initial conversion of 3-phenylpropanoic acid to its acid chloride, followed by reaction with 4-bromoaniline.

Part A: Synthesis of Hydrocinnamoyl Chloride

Materials:

  • 3-phenylpropanoic acid

  • Thionyl chloride

  • Toluene

Procedure:

  • In a suitable reaction vessel, heat a mixture of 10 g of 3-phenylpropanoic acid and 16.4 g of thionyl chloride at 65-70 °C for 3 hours.[3]

  • After the reaction is complete, distill off the excess thionyl chloride.[3]

  • Co-distill with toluene to remove any remaining traces of thionyl chloride. The resulting residue is hydrocinnamoyl chloride.[3]

Part B: Synthesis of this compound

Materials:

  • Hydrocinnamoyl chloride (from Part A)

  • Dichloromethane (DCM)

  • Triethylamine

  • 4-bromoaniline

  • Water

Procedure:

  • Dissolve the hydrocinnamoyl chloride residue from Part A in 70 mL of dichloromethane.[3]

  • Add 16.6 g of triethylamine to the solution.[3]

  • Cool the mixture to 5-10 °C.[3]

  • Add a solution of 11.3 g of 4-bromoaniline.[3]

  • After the reaction is complete, evaporate the solvent under vacuum.[3]

  • Add 20 mL of water to the residue and stir the mixture to precipitate the product.[3]

  • Filter the obtained solid and dry it to yield this compound (17.5 g).[3]

Visualizations

Experimental Workflow: Protocol 1

Protocol1_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Workup & Purification A 4-Bromoaniline & Triethylamine in Dichloromethane C Mix and Cool to 0°C A->C B Hydrocinnamoyl Chloride B->C Add Dropwise D Stir Overnight at RT C->D E Quench with Water & 10% HCl Solution D->E F Stir in Ice Bath (1 hr) E->F G Filter Solid F->G H Wash with Ether G->H I N-(4-bromophenyl)-3- phenylpropanamide (Product) H->I

Caption: Workflow for the one-pot synthesis of this compound.

Reaction Scheme

Reaction_Scheme cluster_reaction reactant1 4-Bromoaniline plus1 + arrow reactant2 Hydrocinnamoyl Chloride product This compound reagents Triethylamine, DCM 0°C to Room Temp. arrow->product arrow->reagents

Caption: Chemical reaction for the synthesis of the target compound.

References

Application Note: Evaluation of N-(4-bromophenyl)-3-phenylpropanamide as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Phenylpropanamide derivatives have garnered interest as a class of compounds with potential biological activities. This application note describes the use of N-(4-bromophenyl)-3-phenylpropanamide in a panel of in vitro antibacterial assays to determine its efficacy against clinically relevant Gram-positive and Gram-negative bacterial strains. The protocols outlined herein provide a framework for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, which are crucial parameters for assessing its potential as a new antibacterial therapeutic. While specific data for this compound is still emerging, related bromophenyl-containing compounds have demonstrated activity against a range of pathogens.[1][2][3][4][5][6]

Compound Profile

  • Compound Name: this compound

  • Structure:

  • Molecular Formula: C₁₅H₁₄BrNO

  • Mechanism of Action (Hypothesized): The precise mechanism of action for this compound is not yet elucidated. Potential mechanisms, based on related structures, could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with metabolic pathways.[7][8]

Data Presentation

The antibacterial activity of this compound can be quantified by determining its MIC and MBC values against a panel of bacteria. The results can be summarized as shown in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16
Methicillin-resistant S. aureus (MRSA)Gram-positive32
Enterococcus faecium (ATCC 19434)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative64
Klebsiella pneumoniae (ATCC 13883)Gram-negative64
Acinetobacter baumannii (ATCC 19606)Gram-negative128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>256

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainTypeMBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive32
Methicillin-resistant S. aureus (MRSA)Gram-positive64
Enterococcus faecium (ATCC 19434)Gram-positive128
Escherichia coli (ATCC 25922)Gram-negative>256
Klebsiella pneumoniae (ATCC 13883)Gram-negative>256

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for assessing antimicrobial susceptibility.[9][10][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[12]

  • Sterile 96-well microtiter plates[9]

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Incubator (37°C)[11]

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 bacterial colonies and inoculate them into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • In well 1, add 200 µL of the test compound at the desired starting concentration (prepared by diluting the stock solution in MHB).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum without the compound), and well 12 will be the negative control (sterile broth).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[11]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9][13]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC test to determine the concentration at which the compound is bactericidal.[14][15][16]

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[17]

  • Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to the concentration from the MIC plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (typically corresponding to ≤ 0.1% survival).[15][17]

MBC_Workflow start Completed MIC Assay Plate subculture Subculture from Wells with No Visible Growth (≥MIC) start->subculture plate Spot Aliquots onto Mueller-Hinton Agar Plates subculture->plate incubate Incubate at 37°C for 18-24h plate->incubate read_mbc Read MBC (Lowest Concentration with ≥99.9% Killing) incubate->read_mbc

Caption: Workflow for MBC determination following an MIC assay.

Interpretation of Results

  • Bacteriostatic vs. Bactericidal: The relationship between the MBC and MIC values can indicate the nature of the compound's antibacterial effect.

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

This comprehensive approach will allow researchers to effectively screen and characterize the antibacterial properties of this compound, providing a solid foundation for further drug development efforts.

References

Application Notes: N-(4-bromophenyl)-3-phenylpropanamide as a Key Intermediate in the Synthesis of Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bedaquiline is a diarylquinoline-based antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action involves the inhibition of mycobacterial ATP synthase, an essential enzyme for the energy production of Mycobacterium tuberculosis. The complex chemical structure of Bedaquiline, featuring two adjacent chiral centers, makes its synthesis a challenging and costly process. A critical step in many synthetic routes is the efficient construction of the quinoline core. N-(4-bromophenyl)-3-phenylpropanamide serves as a crucial starting intermediate for building this core structure, making its synthesis and application vital for the overall efficiency of Bedaquiline production.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent transformation, offering valuable methodologies for researchers and professionals in drug development and medicinal chemistry.

Data Presentation

Quantitative data for the synthesis of the key intermediate are summarized below, allowing for a direct comparison of common synthetic methods.

Table 1: Comparative Summary of Synthesis Protocols for this compound

ParameterMethod A: From Hydrocinnamoyl ChlorideMethod B: From 3-Phenylpropanoic Acid
Starting Materials 4-bromoaniline, hydrocinnamoyl chloride4-bromoaniline, 3-phenylpropanoic acid
Key Reagent Triethylamine (base)Thionyl chloride (to form acid chloride in-situ)
Solvent Dichloromethane (DCM)Toluene, Dichloromethane (DCM)
Temperature 0 °C to Room Temperature[1][2]65-70 °C (for acid chloride formation), then 5-10 °C[3]
Reported Yield ~92%[1][2]~88% (over two steps)[4]
Purity Not specified, isolated as a solidNot specified, isolated as a solid

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 316146-27-7[1]
Molecular Formula C15H14BrNO[1]
Molecular Weight 304.18 g/mol [1]
Appearance White to yellow powder or crystals[1][5]
Storage Temperature Room Temperature[1][5]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of this compound and its conversion into a key quinoline precursor.

Protocol 1: Synthesis of this compound via Acyl Chloride (Method A)

This protocol is adapted from established literature procedures utilizing hydrocinnamoyl chloride.[1][2]

Materials:

  • 4-bromoaniline (1.0 eq)

  • Hydrocinnamoyl chloride (0.96 eq)

  • Triethylamine (1.4 eq)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid solution

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Dissolve 4-bromoaniline (e.g., 40 g, 0.232 mol) and triethylamine (e.g., 32 mL) in dichloromethane (e.g., 200 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hydrocinnamoyl chloride (e.g., 37.5 g, 0.223 mol) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into water and add a 10% hydrochloric acid solution, which will form a white solid slurry.

  • Stir the slurry for 1 hour while cooling in an ice bath.

  • Isolate the solid product by filtration, wash thoroughly with diethyl ether, and air-dry to yield this compound.[1]

Protocol 2: One-Pot Synthesis from Carboxylic Acid (Method B)

This protocol generates the acyl chloride in-situ from 3-phenylpropanoic acid.[3][4]

Materials:

  • 3-phenylpropanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • 4-bromoaniline (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Toluene

  • Dichloromethane (DCM)

  • Water

  • Reaction flask with reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a reaction flask, heat a mixture of 3-phenylpropanoic acid (e.g., 10 g) and thionyl chloride (e.g., 16.4 g) for 3 hours at 65-70 °C.[3]

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • Add toluene and co-distill to remove any remaining traces of thionyl chloride.

  • Amide Formation: Dissolve the resulting residue in dichloromethane (e.g., 70 mL).

  • Add triethylamine (e.g., 16.6 g) to the solution.

  • Cool the mixture to 5-10 °C and add a solution of 4-bromoaniline (e.g., 11.3 g).[3]

  • Stir the reaction until completion (monitor by TLC).

  • Evaporate the solvent under vacuum.

  • Add water (e.g., 20 mL) to the residue and stir to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.[3]

Protocol 3: Vilsmeier-Haack Cyclization to 3-Benzyl-6-bromo-2-chloroquinoline

This protocol outlines the conversion of the amide intermediate into a functionalized quinoline core, a key step towards Bedaquiline.[6]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Reaction flask with reflux condenser, heating mantle, and standard laboratory glassware

Procedure:

  • In a reaction flask, carefully add phosphorus oxychloride (POCl₃) to N,N-Dimethylformamide (DMF) at 0 °C to form the Vilsmeier reagent.

  • Add this compound to the Vilsmeier reagent.

  • Heat the reaction mixture to 100 °C and maintain for approximately 16 hours.[6]

  • Monitor the reaction for the formation of the 2-chloroquinoline derivative by TLC or LC-MS.

  • After completion, carefully quench the reaction mixture by pouring it over crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-benzyl-6-bromo-2-chloroquinoline intermediate.

Visualizations: Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in these notes.

G cluster_A Method A cluster_B Method B start1 4-Bromoaniline product This compound start1->product reagent2 1. SOCl₂, 65-70°C 2. Triethylamine, DCM start2 Hydrocinnamoyl Chloride start2->product start3 3-Phenylpropanoic Acid start3->reagent2 In-situ activation reagent1 Triethylamine DCM, 0°C to RT reagent1->invis1 reagent1->invis1 reagent2->product reagent2->product invis1->product

Caption: Synthesis of this compound intermediate.

Bedaquiline_Synthesis_Workflow node_A Step 1: Amide Formation node_B Intermediate: N-(4-bromophenyl)-3- phenylpropanamide node_A->node_B Synthesis node_C Step 2: Quinoline Formation (Vilsmeier Cyclization) node_B->node_C Transformation node_D Intermediate: 3-Benzyl-6-bromo- quinoline Core node_C->node_D Yields node_E Step 3: Side Chain Coupling Reaction node_D->node_E Lithiation/ Addition node_F Final Product: Bedaquiline node_E->node_F Purification/ Resolution

Caption: High-level workflow for the synthesis of Bedaquiline.

References

Application Notes and Protocols for N-(4-bromophenyl)-3-phenylpropanamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the development of pharmacologically active compounds. The protocols are based on established synthetic methods, ensuring high yield and purity. This document also outlines the utility of this compound in the synthesis of potential therapeutic agents.

Introduction

This compound is a chemical intermediate with significant applications in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of more complex molecules, including quinoline derivatives with potential antitubercular and antibacterial activities.[1][2][3] Furthermore, it is an intermediate in the synthesis of Bedaquiline, a diarylquinoline antimycobacterial drug.[4] The following sections detail two reliable methods for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Method 1 utilizes hydrocinnamoyl chloride, while Method 2 starts from 3-phenylpropanoic acid.

Method 1: From 4-Bromoaniline and Hydrocinnamoyl Chloride

This method describes the acylation of 4-bromoaniline with hydrocinnamoyl chloride in the presence of a base.[1][2]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL).

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add hydrocinnamoyl chloride (37.5 g, 0.223 mol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Pour the reaction mixture into water.

    • Add 10% hydrochloric acid solution, which will result in the formation of a white solid slurry.

    • Stir the slurry for 1 hour while cooling in an ice bath.

  • Isolation and Purification:

    • Filter the solid product using a Buchner funnel.

    • Wash the solid with diethyl ether.

    • Dry the product in the air to obtain this compound.

Expected Yield: 62 g (92%).[1][2]

Method 2: From 3-Phenylpropanoic Acid and 4-Bromoaniline

This two-step protocol involves the initial conversion of 3-phenylpropanoic acid to its acyl chloride, followed by reaction with 4-bromoaniline.[5]

Protocol:

  • Synthesis of Hydrocinnamoyl Chloride:

    • In a reaction vessel, heat a mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) at 65-70 °C for 3 hours.

    • After the reaction is complete, distill off the excess thionyl chloride under vacuum.

    • Co-distill with toluene to remove any remaining traces of thionyl chloride. The residue is hydrocinnamoyl chloride.

  • Amide Formation:

    • Dissolve the resulting hydrocinnamoyl chloride residue in dichloromethane (70 mL).

    • Add triethylamine (16.6 g) to the solution.

    • Subsequently, add a solution of 4-bromoaniline (11.3 g) at a temperature of 5-10 °C.

  • Work-up and Isolation:

    • Once the reaction is complete, evaporate the solvent under vacuum.

    • Add water (20 mL) to the residue and stir to precipitate the product.

    • Filter the solid product and dry to obtain this compound.

Expected Yield: 17.5 g.[5]

Data Presentation

The following tables summarize the quantitative data for the two synthetic methods.

Table 1: Reactants and Stoichiometry for Synthesis Methods

Method Starting Material 1 Amount (mol) Starting Material 2 Amount (mol) Reagent Solvent
Method 1 4-Bromoaniline0.232Hydrocinnamoyl chloride0.223TriethylamineDichloromethane
Method 2 3-Phenylpropanoic acid~0.0674-Bromoaniline~0.066Thionyl chloride, TriethylamineDichloromethane

Table 2: Reaction Conditions and Yields

Method Temperature (°C) Reaction Time Product Mass (g) Yield (%)
Method 1 0 to Room TempOvernight6292%
Method 2 65-70 (Step 1), 5-10 (Step 2)3 hours (Step 1)17.5Not specified

Visualizations

Reaction Scheme

The following diagram illustrates the chemical transformation in the synthesis of this compound.

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_reagents Reagents/Solvent R1 4-Bromoaniline P This compound R1->P R2 Hydrocinnamoyl Chloride (or 3-Phenylpropanoic Acid + SOCl2) R2->P S Triethylamine, Dichloromethane S->P Reaction Conditions

Caption: Synthesis of this compound.

Experimental Workflow

The generalized workflow for the synthesis and purification of the target compound is depicted below.

Experimental_Workflow A 1. Dissolve Reactants (4-Bromoaniline & Triethylamine in DCM) B 2. Cool to 0-10°C A->B C 3. Add Acylating Agent (Hydrocinnamoyl Chloride) B->C D 4. Reaction at Room Temperature C->D E 5. Aqueous Work-up (Water and HCl) D->E F 6. Isolate Product by Filtration E->F G 7. Wash with Diethyl Ether F->G H 8. Dry the Final Product G->H

Caption: General experimental workflow for amide synthesis.

Application in Drug Development

This compound is a valuable starting material for the synthesis of biologically active molecules. The following diagram illustrates its role as a key intermediate.

Drug_Development_Pathway Start N-(4-bromophenyl)-3- phenylpropanamide Intermediate Further Chemical Modifications Start->Intermediate Reactant End Biologically Active Compounds (e.g., Quinoline Derivatives, Bedaquiline) Intermediate->End Synthesis

Caption: Role as an intermediate in drug synthesis.

References

Application Notes and Protocols for the Characterization of N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of N-(4-bromophenyl)-3-phenylpropanamide. Detailed protocols for spectroscopic, spectrometric, chromatographic, and thermal analysis are presented to ensure accurate identification, purity assessment, and stability evaluation of this compound.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the synthesized compound.

Application Note

¹H NMR spectroscopy of this compound is expected to show distinct signals for the aromatic protons of the 4-bromophenyl and phenyl groups, as well as the aliphatic protons of the propanamide backbone. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Instrumentation and Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Data Presentation: Predicted NMR Data
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Phenyl Group (C₆H₅)7.20-7.40Multiplet5HAromatic protons
4-Bromophenyl Group (-C₆H₄Br)7.45-7.55Doublet2HProtons ortho to the amide group
4-Bromophenyl Group (-C₆H₄Br)7.35-7.45Doublet2HProtons meta to the amide group
Amide Proton (-NH-)~8.0 (broad)Singlet1HAmide proton
Methylene Group (-CH₂-Ph)3.05Triplet2HMethylene protons adjacent to the phenyl group
Methylene Group (-CH₂-CO-)2.75Triplet2HMethylene protons adjacent to the carbonyl
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon (-C=O)~170Amide carbonyl
Phenyl Group (C₆H₅)141 (C), 128.5 (CH), 128.4 (CH), 126.2 (CH)Aromatic carbons
4-Bromophenyl Group (-C₆H₄Br)137 (C-N), 132 (C-Br), 121 (CH), 117 (CH)Aromatic carbons
Methylene Carbon (-CH₂-Ph)~39Methylene carbon adjacent to the phenyl group
Methylene Carbon (-CH₂-CO-)~32Methylene carbon adjacent to the carbonyl

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometric Characterization

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pattern for structural confirmation.

Application Note

Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight of the compound with minimal fragmentation. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺ and [M+H+2]⁺) with an approximate 1:1 ratio, which is a key diagnostic feature. Electron Ionization (EI) can be used to induce fragmentation, providing valuable structural information. The fragmentation of N-phenyl amides often involves cleavage of the amide bond.

Experimental Protocol: ESI-MS and EI-GC-MS

1. Sample Preparation (ESI-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Instrumentation and Data Acquisition (ESI-MS):

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer with an ESI source.

  • Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation).

  • Mass Range: m/z 50-500.

3. Instrumentation and Data Acquisition (EI-GC-MS):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Data Presentation: Predicted Mass Spectrometry Data
Technique Ion Predicted m/z Relative Abundance Assignment
ESI-MS[M+H]⁺304.0/306.0~1:1Protonated molecule (with ⁷⁹Br and ⁸¹Br isotopes)
EI-MS[M]⁺˙303.0/305.0~1:1Molecular ion (with ⁷⁹Br and ⁸¹Br isotopes)
EI-MS[C₉H₉O]⁺133.1HighCleavage of the N-CO bond, forming the 3-phenylpropanoyl cation.
EI-MS[C₆H₅BrNH]⁺˙171.0/173.0ModerateCleavage of the N-CO bond, forming the 4-bromoaniline radical cation.
EI-MS[C₆H₄Br]⁺155.0/157.0ModerateLoss of NH₂ from the 4-bromoaniline fragment.
EI-MS[C₇H₇]⁺91.1HighTropylium ion from the benzyl group.

Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway cluster_frags Major Fragments Parent This compound [M]+• m/z 303/305 Frag1 [C9H9O]+ m/z 133 Parent->Frag1 N-CO Cleavage Frag2 [C6H5BrNH]+• m/z 171/173 Parent->Frag2 N-CO Cleavage Frag3 [C7H7]+ m/z 91 Frag1->Frag3 Rearrangement

Caption: Proposed ESI-MS fragmentation pathway.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying it in various matrices.

Application Note

A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of this moderately polar compound. A C18 column is a good starting point, with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocol: RP-HPLC

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range.

2. Instrumentation and Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Determine the purity of the sample by calculating the area percentage of the main peak.

  • Quantify the compound in samples by constructing a calibration curve from the peak areas of the working standards.

Data Presentation: HPLC Purity Analysis
Parameter Value
Retention Time (tR)~5.8 min
Purity (Area %)>99.0%
Tailing Factor1.1
Theoretical Plates>5000

HPLC Analysis Workflow

Caption: Workflow for HPLC purity and quantitative analysis.

Thermal Analysis: DSC and TGA

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of this compound, including its melting point, thermal stability, and decomposition profile.

Application Note

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about the thermal stability and decomposition temperature of the compound.

Experimental Protocol: DSC and TGA

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.

2. Instrumentation and Analysis Conditions:

  • Instrument: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

  • DSC Conditions:

    • Temperature Range: 25°C to 200°C (or above the melting point).

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • TGA Conditions:

    • Temperature Range: 25°C to 600°C.

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min.

3. Data Analysis:

  • DSC: Determine the onset temperature and the peak temperature of the endothermic event, which corresponds to the melting point. Calculate the enthalpy of fusion from the peak area.

  • TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins). Analyze the decomposition steps and the final residue percentage.

Data Presentation: Thermal Analysis Data
Technique Parameter Predicted Value
DSCMelting Point (Onset)~145°C
DSCMelting Point (Peak)~148°C
TGAOnset of Decomposition (Tonset)> 250°C (in Nitrogen)
TGAMajor Decomposition Step250°C - 400°C

Thermal Analysis Logical Flow

Thermal_Analysis cluster_input Input cluster_analysis Analytical Techniques cluster_output Output Data Sample This compound (5-10 mg) DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC TGA TGA Analysis (Weight % vs. Temp) Sample->TGA Melting Melting Point Enthalpy of Fusion DSC->Melting Stability Thermal Stability Decomposition Profile TGA->Stability

Caption: Logical flow of thermal analysis experiments.

Application Notes and Protocols: Synthesis of Quinoline Derivatives from N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of quinoline derivatives utilizing N-(4-bromophenyl)-3-phenylpropanamide as a key starting material. The protocols outlined below are based on established principles of intramolecular Friedel-Crafts reactions and subsequent aromatization, common strategies in the synthesis of heterocyclic compounds.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of functionalized quinoline scaffolds is a cornerstone of medicinal chemistry and drug discovery programs. This compound serves as a versatile precursor for the construction of specific quinolone and quinoline skeletons. The presence of the bromo-substituent offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse compound libraries.

This document details a proposed two-step synthetic pathway commencing with the intramolecular cyclization of this compound to form a dihydroquinolinone intermediate, followed by its aromatization to the corresponding quinolinone.

Synthetic Pathway Overview

The proposed synthetic route involves an intramolecular Friedel-Crafts acylation of this compound. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA), which facilitates the cyclization of the phenylpropanamide moiety onto the bromophenyl ring to form a six-membered dihydroquinolinone ring system. The resulting 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one can then be aromatized to yield 6-bromo-4-phenylquinolin-2(1H)-one.

Synthesis_Pathway start This compound intermediate 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one start->intermediate Intramolecular Friedel-Crafts Cyclization (PPA, heat) product 6-bromo-4-phenylquinolin-2(1H)-one intermediate->product Dehydrogenation (e.g., DDQ or Pd/C)

Caption: Proposed synthetic pathway for the conversion of this compound to a quinolinone derivative.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one

This protocol describes the intramolecular Friedel-Crafts cyclization of this compound using polyphosphoric acid (PPA) as the catalyst and solvent.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.0 eq).

  • Add polyphosphoric acid (10-20 wt eq) to the flask.

  • Heat the reaction mixture with stirring to 100-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to approximately 60-70 °C.

  • Carefully pour the warm reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one.

Data Presentation:

ParameterValue
Reactant This compound
Product 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Catalyst Polyphosphoric acid (PPA)
Temperature 100-120 °C
Reaction Time 2-4 hours
Typical Yield 70-85% (based on analogous reactions)
Protocol 2: Synthesis of 6-bromo-4-phenylquinolin-2(1H)-one

This protocol details the dehydrogenation of the dihydroquinolinone intermediate to the corresponding aromatic quinolinone using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

  • 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dioxane or Toluene

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as dioxane or toluene in a round-bottom flask.

  • Add DDQ (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and monitor the reaction progress by TLC.

  • After the starting material has been consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated hydroquinone byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine all organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-bromo-4-phenylquinolin-2(1H)-one.

Data Presentation:

ParameterValue
Reactant 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Product 6-bromo-4-phenylquinolin-2(1H)-one
Reagent DDQ
Solvent Dioxane or Toluene
Temperature 80-110 °C
Reaction Time 4-8 hours
Typical Yield 80-95% (based on analogous reactions)

Workflow Visualization

The following diagram illustrates the logical flow of the experimental work from starting material to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Aromatization s1_start Mix N-(4-bromophenyl)-3- phenylpropanamide and PPA s1_react Heat to 100-120 °C s1_start->s1_react s1_workup Quench with ice, neutralize, and extract s1_react->s1_workup s1_purify Purify by chromatography or recrystallization s1_workup->s1_purify s1_product 6-bromo-4-phenyl-3,4- dihydroquinolin-2(1H)-one s1_purify->s1_product s2_start Dissolve dihydroquinolinone and add DDQ s1_product->s2_start Intermediate Product s2_react Reflux at 80-110 °C s2_start->s2_react s2_workup Filter, wash with NaHCO3, and extract s2_react->s2_workup s2_purify Purify by chromatography or recrystallization s2_workup->s2_purify s2_product 6-bromo-4-phenylquinolin-2(1H)-one s2_purify->s2_product

Caption: Experimental workflow for the two-step synthesis of 6-bromo-4-phenylquinolin-2(1H)-one.

Concluding Remarks

The protocols provided herein offer a robust and reliable pathway for the synthesis of valuable quinoline derivatives from this compound. These methods are scalable and utilize common laboratory reagents and techniques. The resulting brominated quinolinone is a versatile intermediate for further functionalization, enabling the exploration of a wide chemical space for drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific needs and substrate scope. Standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy should be employed to confirm the structure and purity of the synthesized compounds.

Application Notes and Protocols for Cell-Based Assays Involving N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromophenyl)-3-phenylpropanamide is a chemical compound primarily documented as a reactant in the synthesis of quinoline derivatives with potential antitubercular and antibacterial activities.[1][2] While direct biological activities of this compound are not extensively reported in the scientific literature, its role as an intermediate in the development of pharmacologically active agents suggests its potential as a scaffold for drug discovery.[3] This document outlines hypothetical applications and detailed protocols for cell-based assays to investigate the potential anti-inflammatory and cytotoxic activities of this compound. The provided protocols are standard methodologies that can be adapted for the initial screening and characterization of novel compounds like this compound.

Hypothetical Biological Activities

Based on the common therapeutic targets of structurally related compounds, two primary hypothetical activities are proposed for initial investigation:

  • Anti-inflammatory Activity: The compound may modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

  • Cytotoxic Activity: The compound could induce cell death in cancer cell lines, potentially through the activation of apoptotic pathways.

The following sections provide detailed protocols to test these hypotheses.

Experimental Workflow

The general workflow for screening this compound for novel biological activity would involve primary screening to identify a cellular response, followed by secondary assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & MoA Studies A Compound Preparation (this compound) B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C NF-κB Reporter Assay A->C D Apoptosis Assay (Caspase-Glo 3/7) B->D If Cytotoxic E Cytokine Profiling (ELISA for IL-6, TNF-α) C->E If Anti-inflammatory F Western Blot Analysis (p-IκBα, Cleaved Caspase-3) D->F E->F G Data Analysis & Hit Confirmation F->G

Caption: General experimental workflow for screening this compound.

Section 1: Investigation of Anti-Inflammatory Activity

Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response. Inhibition of this pathway is a common strategy for anti-inflammatory drug development.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Degradation IkBa->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Gene Induces Compound N-(4-bromophenyl) -3-phenylpropanamide (Hypothesized Inhibitor) Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocol 1: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB reporter cells in white, clear-bottom 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 50 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells. Incubate for 1 hour.

  • Stimulation: Prepare a 3x stock of LPS (e.g., 300 ng/mL) in culture medium. Add 50 µL to all wells except the unstimulated control, for a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add 100 µL of the luciferase reagent to each well. Mix on an orbital shaker for 5 minutes to ensure cell lysis.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Quantitative Data Presentation
Treatment GroupConcentration (µM)Luminescence (RLU)% Inhibition
Unstimulated Control-1,500 ± 150-
Vehicle + LPS-50,000 ± 4,5000
Compound + LPS0.145,000 ± 4,00010
Compound + LPS125,000 ± 2,30050
Compound + LPS105,000 ± 60090
Compound + LPS1002,000 ± 30098

Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_unstimulated) / (RLU_vehicle - RLU_unstimulated))

Section 2: Investigation of Cytotoxic Activity

Signaling Pathway: Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis.

Apoptosis_Pathway Compound N-(4-bromophenyl) -3-phenylpropanamide Cell Cancer Cell Compound->Cell Induces Stress ProCasp9 Pro-Caspase-9 Cell->ProCasp9 Intrinsic Pathway Activation Casp9 Caspase-9 ProCasp9->Casp9 Cleavage ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis signaling pathway.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • A549 (human lung carcinoma) or other cancer cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Clear, flat-bottom 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle control wells.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Materials:

  • A549 cells

  • RPMI-1640 medium

  • This compound

  • Caspase-Glo® 3/7 Assay System

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white 96-well plate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix on an orbital shaker for 30 seconds and then incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Quantitative Data Presentation
AssayTreatment GroupConcentration (µM)Signal (Absorbance or RLU)% of Control
Cell Viability (MTT) Vehicle Control-0.85 ± 0.07100
Compound10.72 ± 0.0685
Compound100.43 ± 0.0451
Compound500.17 ± 0.0220
Caspase-3/7 Activity Vehicle Control-2,000 ± 250100
Compound13,500 ± 300175
Compound1015,000 ± 1,200750
Compound5018,000 ± 1,500900

Data Analysis:

  • Cell Viability: Calculate the percentage of viability relative to the vehicle control: % Viability = 100 * (Abs_compound / Abs_vehicle).

  • Caspase Activity: Calculate the fold change in activity relative to the vehicle control: Fold Change = RLU_compound / RLU_vehicle.

Conclusion

The protocols and workflows detailed in this document provide a comprehensive framework for the initial investigation of this compound's potential biological activities. While the specific applications are hypothesized, these standard cell-based assays are fundamental tools in drug discovery and can be broadly applied to characterize the anti-inflammatory and cytotoxic potential of novel chemical entities. Successful identification of activity in these primary assays should be followed by more detailed mechanistic studies to validate the compound as a potential therapeutic lead.

References

Application Notes and Protocols for High-Throughput Screening of N-(4-bromophenyl)-3-phenylpropanamide Analogs as Potential FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key metabolic enzyme responsible for the degradation of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA). By hydrolyzing AEA, FAAH terminates its signaling, which plays a crucial role in pain, inflammation, and mood regulation. Inhibition of FAAH leads to elevated levels of AEA, presenting a promising therapeutic strategy for the management of pain, anxiety, and other neurological disorders. The N-(4-bromophenyl)-3-phenylpropanamide scaffold represents a class of compounds with the potential for FAAH inhibition. This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize novel FAAH inhibitors based on this scaffold.

Principle of the Assay

The primary assay described is a fluorescence-based method that is robust, sensitive, and amenable to high-throughput screening.[1][2][3] This assay utilizes a fluorogenic substrate, arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is directly proportional to FAAH activity. Potential inhibitors of FAAH will reduce the rate of AAMCA hydrolysis, resulting in a decreased fluorescent signal.

Signaling Pathway of FAAH in Endocannabinoid Regulation

FAAH is a critical regulator of the endocannabinoid system. Endocannabinoids like anandamide are produced on-demand in post-synaptic neurons and travel retrogradely to bind to presynaptic cannabinoid receptors (CB1), modulating neurotransmitter release. FAAH, located on the postsynaptic membrane, terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine. Inhibition of FAAH prevents this degradation, leading to an accumulation of anandamide and enhanced cannabinoid receptor signaling.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1->Neurotransmitter_Release Inhibition Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter_Vesicle->Neurotransmitter_Release Anandamide_Precursor Anandamide Precursors Anandamide Anandamide (AEA) Anandamide_Precursor->Anandamide Synthesis 'on-demand' Anandamide->CB1 Retrograde Signaling FAAH FAAH Anandamide->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid FAAH_Inhibitor N-(4-bromophenyl)-3- phenylpropanamide Analog (FAAH Inhibitor) FAAH_Inhibitor->FAAH Inhibition

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Experimental Protocols

Reagent Preparation
  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA. Store at 4°C.

  • Recombinant Human FAAH: Prepare a stock solution in FAAH Assay Buffer and store at -80°C. On the day of the assay, dilute the enzyme to the final working concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.

  • AAMCA Substrate: Prepare a stock solution in DMSO. For the assay, dilute the AAMCA stock solution in FAAH Assay Buffer to the final working concentration (e.g., 10 µM).

  • Test Compounds: Prepare stock solutions of this compound analogs in 100% DMSO. Create a serial dilution of the compounds in DMSO, and then dilute further in FAAH Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Positive Control: A known FAAH inhibitor (e.g., URB597) should be used as a positive control for inhibition.

High-Throughput Screening Workflow

The following workflow is designed for a 384-well plate format, but can be adapted for 96-well plates.

HTS_Workflow start Start plate_compounds Plate Test Compounds (this compound analogs) and Controls (DMSO, Positive Control) start->plate_compounds add_enzyme Add FAAH Enzyme Solution to each well plate_compounds->add_enzyme incubate_enzyme Incubate at Room Temperature (15 minutes) add_enzyme->incubate_enzyme add_substrate Add AAMCA Substrate Solution to initiate reaction incubate_enzyme->add_substrate read_plate Measure Fluorescence Kinetically (Excitation: 355 nm, Emission: 460 nm) at 37°C for 30-60 minutes add_substrate->read_plate data_analysis Data Analysis: - Calculate initial reaction rates (V₀) - Determine % Inhibition - Generate Dose-Response Curves - Calculate IC₅₀ values read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for FAAH inhibitors.
Detailed Assay Protocol

  • Compound Plating: Dispense 1 µL of test compounds, positive control, and DMSO (vehicle control) into the appropriate wells of a 384-well black, flat-bottom assay plate.

  • Enzyme Addition: Add 20 µL of the diluted FAAH enzyme solution to each well.

  • Pre-incubation: Mix the plate on a shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Add 20 µL of the AAMCA substrate solution to each well to start the enzymatic reaction.

  • Fluorescence Reading: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

Data Presentation and Analysis

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:

    % Inhibition = 100 x (1 - (V₀_compound - V₀_background) / (V₀_vehicle - V₀_background))

    Where:

    • V₀_compound is the initial reaction velocity in the presence of the test compound.

    • V₀_vehicle is the initial reaction velocity of the DMSO control.

    • V₀_background is the initial reaction velocity in the absence of enzyme.

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Representative Data

The following table presents hypothetical data for a series of this compound analogs screened for FAAH inhibition.

Compound IDR1-SubstituentR2-SubstituentIC₅₀ (µM)
NBP-001 HH15.2
NBP-002 4-ClH8.7
NBP-003 4-FH9.1
NBP-004 H3-OCH₃12.5
NBP-005 4-Cl3-OCH₃5.3
URB597 (Positive Control)0.05

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for the identification and characterization of novel FAAH inhibitors from a library of this compound analogs. The fluorescence-based assay is sensitive, reproducible, and suitable for automation, making it an ideal platform for primary screening and subsequent lead optimization efforts in the pursuit of new therapeutic agents targeting the endocannabinoid system. Further studies should focus on the selectivity and in vivo efficacy of the most potent compounds identified.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromophenyl)-3-phenylpropanamide is a synthetic compound that serves as a key intermediate in the preparation of various biologically active molecules. Notably, it is a reactant in the synthesis of certain quinoline derivatives that have demonstrated potential as antitubercular and antibacterial agents.[1][2] One of the prominent drugs synthesized using precursors derived from this scaffold is Bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis. Bedaquiline functions by inhibiting mycobacterial ATP synthase, a critical enzyme for the energy metabolism of Mycobacterium tuberculosis.[3][4][5][6][7]

These application notes provide a framework for conducting structure-activity relationship (SAR) studies on this compound to explore its potential as a pharmacophore for novel antitubercular agents. The protocols outlined below describe the synthesis of the parent compound and propose a strategy for analog synthesis and subsequent biological evaluation.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 316146-27-7
Molecular Formula C₁₅H₁₄BrNO
Molecular Weight 304.18 g/mol
Appearance White Solid
Known Uses Reactant in the synthesis of quinoline derivatives, including antitubercular and antibacterial agents.[1][2]

Proposed Structure-Activity Relationship (SAR) Study

The core structure of this compound can be divided into three key regions for modification to explore the SAR for antitubercular activity: the p-bromophenyl ring , the linker , and the phenyl ring . A systematic modification of these regions can provide insights into the structural requirements for optimal activity.

SAR_Strategy cluster_0 SAR Study Workflow Synthesis Synthesis Analog_Library Analog Library Generation Synthesis->Analog_Library Synthesize Analogs Screening Biological Screening Analog_Library->Screening Test Analogs SAR_Analysis SAR Analysis Screening->SAR_Analysis Analyze Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Leads

Caption: Workflow for the proposed SAR study.

Regions for Modification:
  • p-Bromophenyl Ring (Region A):

    • Halogen Substitution: Replace bromine with other halogens (F, Cl, I) to investigate the effect of electronegativity and size.

    • Positional Isomers: Move the halogen to the ortho or meta positions.

    • Other Substituents: Introduce electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CF₃) groups to probe electronic effects.

  • Propanamide Linker (Region B):

    • Chain Length: Vary the length of the alkyl chain (e.g., acetamide, butanamide).

    • Rigidification: Introduce double bonds or cyclopropyl groups to create a more rigid linker.

    • Amide Modification: Replace the amide with a thioamide or a reversed amide.

  • Phenyl Ring (Region C):

    • Substitution: Introduce various substituents at the ortho, meta, and para positions of the phenyl ring to explore steric and electronic effects.

    • Ring Variation: Replace the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, furan).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods.[2]

Materials:

  • 4-bromoaniline

  • Hydrocinnamoyl chloride (3-phenylpropanoyl chloride)

  • Triethylamine

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid

  • Diethyl ether

  • Water

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrocinnamoyl chloride (1.05 eq) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into water and add 10% hydrochloric acid.

  • Stir the resulting white solid slurry for 1 hour in an ice bath.

  • Filter the solid product, wash with diethyl ether, and air dry to obtain this compound.

Synthesis_Protocol Start Start Dissolve Dissolve 4-bromoaniline and triethylamine in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Chloride Add hydrocinnamoyl chloride dropwise Cool->Add_Chloride Stir_RT Stir at room temperature overnight Add_Chloride->Stir_RT Quench Quench with water and 10% HCl Stir_RT->Quench Stir_Ice Stir in ice bath for 1 hour Quench->Stir_Ice Filter_Wash Filter, wash with ether, and dry Stir_Ice->Filter_Wash End End Filter_Wash->End

Caption: Synthesis of this compound.

Protocol 2: General Procedure for Analog Synthesis

This protocol provides a general method for synthesizing analogs for the SAR study.

Materials:

  • Appropriately substituted anilines or 3-arylpropanoic acids

  • Thionyl chloride or oxalyl chloride (for acid chloride formation)

  • Coupling agents (e.g., DCC, HBTU) for direct amide bond formation

  • Appropriate solvents (e.g., DCM, THF, DMF)

  • Bases (e.g., triethylamine, DIPEA)

Procedure (Acid Chloride Method):

  • Convert the desired 3-arylpropanoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve the desired aniline and a base (e.g., triethylamine) in an appropriate solvent.

  • Cool the aniline solution to 0 °C.

  • Slowly add the acid chloride to the aniline solution.

  • Follow the workup and purification procedures as described in Protocol 1.

Procedure (Direct Coupling Method):

  • Dissolve the desired 3-arylpropanoic acid, the desired aniline, and a coupling agent in an appropriate solvent.

  • Add a base (e.g., DIPEA) to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an appropriate aqueous workup and purify the product by column chromatography or recrystallization.

Protocol 3: In Vitro Antitubercular Activity Screening

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to the appropriate concentration in Middlebrook 7H9 broth.

  • Add the bacterial inoculum to each well containing the test compounds.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 4: Cytotoxicity Assay

This protocol outlines the assessment of the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., Vero or HepG2) using the MTT assay.

Materials:

  • Vero or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Test compounds

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

The results of the SAR study should be summarized in tables for easy comparison.

Table 1: Antitubercular Activity and Cytotoxicity of Analogs

Compound IDRegion A ModificationRegion B ModificationRegion C ModificationMIC (µM) vs. M. tb H37RvIC₅₀ (µM) vs. Vero CellsSelectivity Index (SI = IC₅₀/MIC)
Parent 4-Br-(CH₂)₂-CO-NH-Phenyl[Data][Data][Data]
A1 4-Cl-(CH₂)₂-CO-NH-Phenyl[Data][Data][Data]
A2 4-F-(CH₂)₂-CO-NH-Phenyl[Data][Data][Data]
B1 4-Br-CH₂-CO-NH-Phenyl[Data][Data][Data]
C1 4-Br-(CH₂)₂-CO-NH-4-Cl-Phenyl[Data][Data][Data]
.....................

Signaling Pathway

The proposed target for this class of compounds is the mycobacterial F-ATP synthase, based on the known mechanism of action of Bedaquiline.

ATP_Synthase_Inhibition Proton_Gradient Proton Gradient ATP_Synthase Mycobacterial F-ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Bacterial_Growth Bacterial Growth and Survival ATP_Production->Bacterial_Growth Inhibitor This compound Analog (Inhibitor) Inhibitor->ATP_Synthase Inhibits

Caption: Inhibition of Mycobacterial ATP Synthase.

By systematically synthesizing and testing analogs of this compound, researchers can elucidate the key structural features required for potent and selective antitubercular activity. This information will be invaluable for the design and development of novel therapeutic agents to combat tuberculosis.

References

Application of N-(4-bromophenyl)-3-phenylpropanamide in Tuberculosis Research: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific application of N-(4-bromophenyl)-3-phenylpropanamide in tuberculosis research. The following application notes and protocols are a hypothetical framework based on the evaluation of structurally related phenylamide and carboxamide derivatives with demonstrated antitubercular activity. These guidelines are intended to serve as a starting point for researchers and require experimental validation for the specific compound this compound.

Application Notes

This compound belongs to the broad class of amide-containing compounds, several of which have been investigated as potential anti-tuberculosis agents. Research on related structures, such as D-phenylalanine-benzoxazole derivatives and N-phenylpyrazine-2-carboxamides, suggests that compounds with a phenylamide core may exhibit inhibitory activity against Mycobacterium tuberculosis (Mtb).[1][2] The presence of a bromophenyl group is a common feature in various antimicrobial agents and may influence the compound's activity and pharmacokinetic properties.

Potential Mechanism of Action:

The precise mechanism of action for this compound against M. tuberculosis is unknown. However, based on related compounds, several hypotheses could be explored:

  • Inhibition of Essential Enzymes: Like many antitubercular agents, it might target essential mycobacterial enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. For instance, some carboxamide derivatives have been studied for their potential to inhibit enzymes crucial for mycobacterial survival.[3]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl and bromophenyl groups could facilitate interaction with the mycobacterial cell membrane, leading to its disruption and subsequent cell death.

  • Prodrug Activation: It is possible that this compound acts as a prodrug, requiring activation by mycobacterial enzymes to form a pharmacologically active species.

Further research, including target identification and validation studies, is necessary to elucidate the specific mechanism of action.

Potential Research Applications:

  • Screening as a novel antitubercular lead compound: Initial in vitro screening against drug-susceptible and drug-resistant strains of M. tuberculosis would be the primary application.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogues of this compound could help in identifying key structural features required for antitubercular activity and in optimizing lead compounds.

  • Mechanism of action studies: If found to be active, the compound could be used as a chemical probe to investigate novel pathways essential for M. tuberculosis survival.

Quantitative Data from Related Phenylamide Derivatives

The following table summarizes in vitro activity data for structurally related phenylamide compounds to provide a contextual baseline for potential efficacy. Note: This data is not for this compound.

Compound ClassExample CompoundTarget StrainMIC (µg/mL)Selectivity Index (SI)Reference
5-alkylamino-N-phenylpyrazine-2-carboxamides5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamideM. tuberculosis H37Ra0.78>20[2]
5-alkylamino-N-phenylpyrazine-2-carboxamidesN-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamideM. tuberculosis H37Ra3.91>38[2]
D-phenylalanine benzoxazole derivativesQ112M. tuberculosis1.56Not Reported[1]

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound as a potential antitubercular agent.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from methodologies used for screening novel compounds against M. tuberculosis.[2]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

  • Positive control (e.g., Rifampicin, Isoniazid)

  • Negative control (DMSO or appropriate solvent)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a standard turbidity (e.g., McFarland standard 0.5).

  • Add the bacterial inoculum to each well containing the compound dilutions. Include wells with positive and negative controls.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay against Mammalian Cell Line (e.g., HepG2)

Objective: To assess the toxicity of this compound against a human cell line to determine its selectivity index (SI).

Materials:

  • This compound

  • HepG2 (human liver cancer cell line) or other suitable mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the medium in the cell plate with the medium containing the compound dilutions. Include control wells with medium and solvent only.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity for the mycobacteria over host cells.

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound mic MIC Determination (MABA Assay) synthesis->mic Test Compound cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) synthesis->cytotoxicity Test Compound si Selectivity Index (SI) Calculation mic->si cytotoxicity->si sar Structure-Activity Relationship (SAR) si->sar

Caption: Proposed experimental workflow for the initial evaluation of this compound.

potential_mechanisms cluster_targets Potential Cellular Targets in M. tuberculosis compound N-(4-bromophenyl)-3- phenylpropanamide cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition dna_replication DNA Replication compound->dna_replication Inhibition cell_membrane Cell Membrane compound->cell_membrane Disruption death Bacterial Cell Death cell_wall->death Leads to protein_synthesis->death Leads to dna_replication->death Leads to cell_membrane->death Leads to

Caption: Hypothetical mechanisms of action for this compound against M. tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(4-bromophenyl)-3-phenylpropanamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary concerns are the quality of reagents, reaction conditions, and the presence of side reactions.

  • Reagent Quality: Ensure that 4-bromoaniline is pure and that the 3-phenylpropanoyl chloride (or its precursor, 3-phenylpropanoic acid) is of high quality. The presence of impurities in the starting materials can lead to the formation of unwanted byproducts. Solvents should be anhydrous, as water can react with the acyl chloride.

  • Reaction Conditions: Temperature control is crucial. The addition of 3-phenylpropanoyl chloride to 4-bromoaniline is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.[1][2] Allowing the reaction to proceed overnight at room temperature ensures completion.[1][2]

  • Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride by any residual water in the reaction mixture, which would form 3-phenylpropanoic acid and reduce the amount of acyl chloride available to react with the amine.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I minimize these?

A2: The formation of multiple products is typically due to side reactions or impurities.

  • Incomplete conversion of the starting materials: This can be addressed by adjusting the stoichiometry of the reactants or increasing the reaction time.

  • Reaction with impurities: As mentioned, using purified starting materials is the best way to avoid this.

  • Over-acylation: Although less common with a mono-amine like 4-bromoaniline, it is a possibility if other reactive functional groups are present.

  • Use of a base: The addition of a tertiary amine base, such as triethylamine, is critical to neutralize the HCl generated during the reaction.[1][2][3] Without a base, the HCl can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.

Q3: What is the most effective method for purifying the final product?

A3: The purification of this compound is generally straightforward.

  • Workup: After the reaction is complete, quenching with water and a dilute acid (like 10% HCl) helps to remove unreacted triethylamine and other basic impurities.[1][2]

  • Precipitation/Filtration: The product often precipitates as a solid from the reaction mixture upon workup.[1][2][3] This solid can be collected by filtration.

  • Washing: Washing the collected solid with a solvent in which the product is poorly soluble but the impurities are soluble (like ether) can further purify the product.[1][2]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the specific impurities present.

Q4: Can I use 3-phenylpropanoic acid directly instead of 3-phenylpropanoyl chloride?

A4: Yes, 3-phenylpropanoic acid can be used as the starting material, but it requires an activation step to convert it into a more reactive species, such as the acyl chloride. This is typically done in situ by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) before the addition of 4-bromoaniline.[3] This method avoids the need to handle the often moisture-sensitive acyl chloride directly.

Experimental Protocols

Protocol 1: Synthesis from 4-Bromoaniline and 3-Phenylpropanoyl Chloride[1][2]

This protocol is a high-yield method for the synthesis of this compound.

Materials:

  • 4-Bromoaniline

  • 3-Phenylpropanoyl chloride (Hydrocinnamoyl chloride)

  • Triethylamine

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid

  • Water

  • Ether

Procedure:

  • Dissolve 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL) in a flask equipped with a stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3-phenylpropanoyl chloride (37.5 g, 0.223 mol) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and add a 10% hydrochloric acid solution.

  • A white solid slurry will form. Stir this slurry for 1 hour while cooling in an ice bath.

  • Collect the solid product by filtration.

  • Wash the solid with ether.

  • Dry the product in the air.

Expected Yield: ~92%

Protocol 2: In Situ Generation of Acyl Chloride from 3-Phenylpropanoic Acid[3]

This protocol is an alternative method that generates the reactive acyl chloride in the same reaction vessel.

Materials:

  • 3-Phenylpropanoic acid

  • Thionyl chloride

  • Toluene

  • Dichloromethane (DCM)

  • Triethylamine

  • 4-Bromoaniline

  • Water

Procedure:

  • Heat a mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) at 65-70 °C for 3 hours.

  • Distill off the excess thionyl chloride under vacuum.

  • Add toluene and co-distill to remove any remaining traces of thionyl chloride.

  • Dissolve the resulting residue in dichloromethane (70 mL).

  • Add triethylamine (16.6 g) to the solution.

  • Add a solution of 4-bromoaniline (11.3 g) at 5-10 °C.

  • After the reaction is complete, evaporate the solvent under vacuum.

  • Add water (20 mL) to the residue and stir to precipitate the product.

  • Filter the product and dry it.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

ParameterProtocol 1Protocol 2
Starting Phenylpropanoyl Source 3-Phenylpropanoyl chloride3-Phenylpropanoic acid
Acyl Chloride Generation Direct useIn situ with thionyl chloride
Base TriethylamineTriethylamine
Solvent DichloromethaneDichloromethane
Reaction Temperature 0 °C to Room Temperature5-10 °C (coupling step)
Reported Yield 92%[1][2]Not explicitly stated, but produces 17.5g from 10g of acid

Visualizations

experimental_workflow_1 start Start dissolve Dissolve 4-bromoaniline and triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add 3-phenylpropanoyl chloride dropwise cool->add_acyl stir_rt Stir at room temperature overnight add_acyl->stir_rt workup Workup with water and 10% HCl stir_rt->workup precipitate Precipitate product workup->precipitate filter Filter solid precipitate->filter wash Wash with ether filter->wash dry Dry product wash->dry end End dry->end

Caption: Workflow for Protocol 1.

troubleshooting_yield low_yield Low Yield check_reagents Check Reagent Quality (Purity, Anhydrous) low_yield->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) low_yield->check_conditions check_side_reactions Investigate Side Reactions (Hydrolysis) low_yield->check_side_reactions

Caption: Troubleshooting low yield issues.

References

Technical Support Center: N-(4-bromophenyl)-3-phenylpropanamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-bromophenyl)-3-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized from 4-bromoaniline and hydrocinnamoyl chloride?

A1: Common impurities may include unreacted starting materials (4-bromoaniline and hydrocinnamoyl chloride), byproducts such as the salt of triethylamine and hydrochloric acid (triethylammonium chloride), and potentially over-acylated or other side-reaction products.

Q2: My purified this compound is not a white solid as expected. What could be the issue?

A2: A deviation from the expected white color could indicate the presence of colored impurities. These may arise from the starting materials or from degradation during the reaction or workup. Further purification by recrystallization or column chromatography is recommended.

Q3: I am having trouble dissolving my crude product for recrystallization. What should I do?

A3: this compound is reported to be soluble in most solvents.[1][2][3][4] If you are experiencing difficulty, ensure you are using a sufficient volume of solvent and heating the mixture to the solvent's boiling point. If solubility is still an issue, consider a different solvent or a solvent mixture. A solubility test with small amounts of the crude product in various solvents is advisable to find the optimal recrystallization solvent.

Q4: After recrystallization, my yield is very low. How can I improve it?

A4: Low yield after recrystallization can be due to several factors. The chosen solvent might be too good at dissolving the compound even at low temperatures. Ensure the solution is cooled slowly to allow for maximum crystal formation and that the final cooling temperature is sufficiently low (e.g., using an ice bath). Minimizing the amount of hot solvent used to dissolve the crude product is also critical.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oily product forms instead of crystals The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating out of solution too quickly.1. Switch to a lower-boiling point solvent. 2. Ensure the solution cools down slowly. Try insulating the flask to slow the rate of cooling. 3. Add a seed crystal to encourage crystallization.
No crystals form upon cooling The solution is not supersaturated. The concentration of the compound is too low.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 3. Add a seed crystal. 4. Cool the solution for a longer period or to a lower temperature.
Colored impurities remain in the crystals The impurity has similar solubility properties to the desired compound. The crystals formed too quickly, trapping impurities.1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot. 2. Ensure slow cooling to allow for selective crystallization. 3. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC Inappropriate solvent system (eluent).1. Adjust the polarity of the eluent. For normal phase silica gel chromatography, if the spots are too high (high Rf), decrease the polarity. If the spots are too low (low Rf), increase the polarity. 2. A common starting point for amides is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
Compound is not eluting from the column The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent. 2. Consider using a more polar solvent system.
Cracked or channeled column bed Improper packing of the column.1. Repack the column carefully, ensuring the stationary phase is settled evenly without any air bubbles. Dry packing followed by wet packing can be effective.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and eluent system that provides good separation (Rf value of the desired compound around 0.3-0.4).

  • Column Packing: Pack a glass column with the chosen stationary phase. A slurry packing method is often preferred to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and carefully load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography Significant Impurities / Difficult Separation PureProduct Pure Product Recrystallization->PureProduct Waste Impurities in Mother Liquor / Other Fractions Recrystallization->Waste ColumnChromatography->PureProduct ColumnChromatography->Waste

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for No Crystal Formation cluster_solutions3 Solutions for Colored Crystals Start Recrystallization Attempt OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol1_1 Change Solvent OilingOut->Sol1_1 Yes Sol1_2 Slower Cooling OilingOut->Sol1_2 Yes Sol1_3 Add Seed Crystal OilingOut->Sol1_3 Yes ColoredCrystals Crystals are Colored? NoCrystals->ColoredCrystals No Sol2_1 Concentrate Solution NoCrystals->Sol2_1 Yes Sol2_2 Scratch Flask NoCrystals->Sol2_2 Yes Sol2_3 Add Seed Crystal NoCrystals->Sol2_3 Yes Success Pure Crystals Obtained ColoredCrystals->Success No Sol3_1 Use Activated Charcoal ColoredCrystals->Sol3_1 Yes Sol3_2 Slower Cooling ColoredCrystals->Sol3_2 Yes Sol3_3 Re-recrystallize ColoredCrystals->Sol3_3 Yes Failure Consider Alternative Purification Sol1_1->Start Sol1_1->Failure Sol1_2->Start Sol1_3->Start Sol2_1->Start Sol2_1->Failure Sol2_2->Start Sol2_3->Start Sol3_1->Start Sol3_2->Start Sol3_3->Start Sol3_3->Failure

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Synthesis of N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-bromophenyl)-3-phenylpropanamide. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Schotten-Baumann reaction, which involves the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride (also known as hydrocinnamoyl chloride)[1][2][3]. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct[1][2].

Q2: What is the role of triethylamine in this synthesis?

Q3: My reaction yield is significantly lower than the reported ~92%. What are the likely causes?

A3: Low yields can stem from several factors. The most common issues include incomplete reaction, degradation of starting materials, or loss of product during workup and purification. Specific side reactions that can contribute to low yields are detailed in the troubleshooting guide below. Incomplete conversion can be due to insufficient reaction time or temperature, or deactivation of the amine starting material[7].

Q4: I am observing an insoluble white precipitate in my reaction mixture. What is it?

A4: The white precipitate that forms during the reaction is most likely triethylammonium chloride, the salt formed from the reaction of triethylamine with the HCl byproduct[6]. This is a normal observation.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Question: I have followed the protocol, but my TLC/LC-MS analysis shows mostly unreacted 4-bromoaniline and no desired product. What could be the issue?

Answer: This problem often points to an issue with the acylating agent, 3-phenylpropanoyl chloride.

  • Possible Cause 1: Hydrolysis of 3-phenylpropanoyl chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent or on the glassware[8][9][10]. This hydrolysis converts the acyl chloride to the unreactive 3-phenylpropanoic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle 3-phenylpropanoyl chloride under an inert atmosphere (e.g., nitrogen or argon). If the acyl chloride is old or has been improperly stored, consider using a fresh bottle or purifying it by distillation.

  • Possible Cause 2: In-situ generation of acyl chloride was incomplete. If you are preparing the 3-phenylpropanoyl chloride in-situ from 3-phenylpropanoic acid and a chlorinating agent like thionyl chloride (SOCl₂), the conversion might be incomplete[11].

    • Solution: Ensure the reaction with the chlorinating agent goes to completion. This may involve increasing the reaction time or temperature. It is also crucial to remove any excess chlorinating agent (e.g., by distillation) before adding the 4-bromoaniline, as it can react with the amine[11].

Problem 2: Presence of Significant Impurities

Question: My final product is contaminated with a significant amount of a byproduct that is difficult to remove by recrystallization. What could this impurity be?

Answer: The presence of persistent impurities suggests the occurrence of side reactions. Below are some common possibilities.

  • Possible Cause 1: Diacylation of 4-bromoaniline. Although less common for anilines compared to aliphatic amines, it is possible for the initially formed product, this compound, to be acylated a second time, particularly if a large excess of the acyl chloride is used or if the reaction temperature is too high. This would result in the formation of a diacylated byproduct.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of 3-phenylpropanoyl chloride. Add the acyl chloride dropwise to the solution of 4-bromoaniline at a low temperature (e.g., 0 °C) to maintain better control over the reaction[1][2].

  • Possible Cause 2: Unreacted 3-phenylpropanoic acid. If the 3-phenylpropanoyl chloride was partially hydrolyzed, the resulting carboxylic acid will be present in the reaction mixture.

    • Solution: During the workup, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be separated in the aqueous layer.

  • Possible Cause 3: Formation of Symmetric Anhydride. 3-phenylpropanoyl chloride can react with any residual 3-phenylpropanoic acid (from hydrolysis) to form 3-phenylpropanoic anhydride. This anhydride is also an acylating agent, but its presence can complicate purification.

    • Solution: Minimizing moisture is key to preventing the formation of the carboxylic acid, which is a precursor to the anhydride.

Data Presentation
ParameterProtocol 1[1][2]Protocol 2[11]Expected Purity
Starting Materials 4-bromoaniline, 3-phenylpropanoyl chloride4-bromoaniline, 3-phenylpropanoic acid, Thionyl chlorideN/A
Base TriethylamineTriethylamineN/A
Solvent DichloromethaneDichloromethaneN/A
Reported Yield 92%Not explicitly stated for this stepN/A
Typical Purity >95%>95%95%

Experimental Protocols

Protocol 1: From 4-bromoaniline and 3-phenylpropanoyl chloride[1][2]
  • To a solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL), slowly add 3-phenylpropanoyl chloride (37.5 g, 0.223 mol) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into water and add a 10% hydrochloric acid solution.

  • Stir the resulting white solid slurry for 1 hour under cooling in an ice bath.

  • Separate the solid product by filtration, wash with ether, and dry in the air to afford this compound.

Protocol 2: From 4-bromoaniline and 3-phenylpropanoic acid[11]
  • Heat a mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) for 3 hours at 65-70 °C.

  • Distill off the excess thionyl chloride from the reaction mass. Co-distill with toluene to remove trace amounts of thionyl chloride.

  • Dissolve the resulting residue (crude 3-phenylpropanoyl chloride) in dichloromethane (70 mL).

  • Add triethylamine (16.6 g) followed by a solution of 4-bromoaniline (11.3 g) at 5-10 °C.

  • After the reaction is complete, evaporate the solvent under vacuum.

  • Add water (20 mL) to the residue and stir to precipitate the product.

  • Filter and dry the obtained solid to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Dissolve 4-bromoaniline and triethylamine in DCM acyl_chloride Add 3-phenylpropanoyl chloride dropwise at 0°C start->acyl_chloride react Stir at room temperature overnight acyl_chloride->react monitor Monitor by TLC react->monitor quench Pour into water and 10% HCl solution monitor->quench precipitate Stir in ice bath quench->precipitate filtrate Filter the solid precipitate->filtrate wash_dry Wash with ether and dry filtrate->wash_dry product This compound wash_dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_acyl_chloride Acyl Chloride Issues cluster_side_reactions Side Reactions start Low or No Product Yield? hydrolysis Possible Hydrolysis of 3-phenylpropanoyl chloride start->hydrolysis Yes diacylation Diacylation of 4-bromoaniline? start->diacylation No, but impurities present solution_hydrolysis Solution: Use anhydrous conditions, fresh reagent hydrolysis->solution_hydrolysis solution_diacylation Solution: Use stoichiometric acyl chloride, low temp. diacylation->solution_diacylation acid_impurity 3-phenylpropanoic acid impurity? diacylation->acid_impurity solution_acid Solution: Basic wash during workup acid_impurity->solution_acid

Caption: Troubleshooting logic for common issues in the synthesis.

References

Optimization of reaction conditions for N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-bromophenyl)-3-phenylpropanamide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the coupling of 4-bromoaniline with either 3-phenylpropanoic acid or its more reactive derivative, 3-phenylpropanoyl chloride (hydrocinnamoyl chloride).

  • Method A (Acid Chloride): 4-bromoaniline is reacted with 3-phenylpropanoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane (DCM).[1][2] This method is generally high-yielding and rapid.

  • Method B (Carboxylic Acid): 3-phenylpropanoic acid is coupled directly with 4-bromoaniline using a coupling reagent. This avoids the separate step of creating the acid chloride. Common coupling reagents include carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, HBTU).[3][4]

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are:

  • 4-Bromoaniline

  • 3-Phenylpropanoic acid (or 3-phenylpropanoyl chloride)

  • A suitable base (e.g., triethylamine, DIPEA)

  • A coupling agent (if using the carboxylic acid)

  • An inert solvent (e.g., dichloromethane, tetrahydrofuran, N,N-Dimethylformamide)

Q3: What is the role of the base in the reaction?

A3: In the acid chloride method, a base like triethylamine is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.[1][5] This prevents the protonation of the 4-bromoaniline, which would render it non-nucleophilic and stop the reaction. In direct coupling methods, a base may be required to deprotonate the carboxylic acid and facilitate the reaction with the coupling agent.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), can be used to separate the product from the starting materials.[4] The consumption of the limiting reagent (typically 4-bromoaniline) indicates the reaction is proceeding towards completion.

Reaction Pathway and General Workflow

The synthesis of this compound follows a straightforward nucleophilic acyl substitution mechanism.

reaction_pathway r1 4-Bromoaniline p1 N-(4-bromophenyl)-3- phenylpropanamide r1->p1 r2 3-Phenylpropanoic Acid (+ Coupling Agent) or 3-Phenylpropanoyl Chloride r2->p1 b1 HCl (neutralized by base) or Coupling Agent Residue

Caption: General reaction pathway for amide formation.

The experimental workflow involves several key stages from setup to final product isolation.

experimental_workflow arrow arrow start Start: Reagent Preparation dissolve Dissolve 4-bromoaniline and base in solvent start->dissolve cool Cool reaction mixture (e.g., 0 °C) dissolve->cool add_acid Add 3-phenylpropanoyl chloride or acid + coupling agent cool->add_acid react Stir at room temperature (Monitor by TLC) add_acid->react workup Quench reaction (e.g., add water/acid) react->workup isolate Isolate crude product (Filtration) workup->isolate purify Purify product (Recrystallization/Washing) isolate->purify analyze Characterize final product (NMR, MS, IR) purify->analyze end End: Pure Product analyze->end

Caption: Standard experimental workflow for synthesis.

Troubleshooting Guide

Q5: I am getting a very low or no product yield. What could be the cause?

A5: Low yield is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.

troubleshooting_low_yield start Problem: Low/No Yield q1 Are starting materials pure and dry? start->q1 s1_no No. Purify/dry reagents. Aniline derivatives are prone to oxidation. Acid chlorides are moisture-sensitive. q1->s1_no No q2 Is the coupling agent/base appropriate? q1->q2 Yes s1_yes Yes s2_no No. Consider a more potent coupling agent. Ensure base is non-nucleophilic and sufficiently strong. q2->s2_no No q3 Are reaction conditions optimal? q2->q3 Yes s2_yes Yes s3_no No. Vary temperature. Increase reaction time. Check reagent stoichiometry. q3->s3_no No q4 Was the workup procedure correct? q3->q4 Yes s3_yes Yes s4_no No. Product may be lost in aqueous layers. Ensure proper pH adjustment during extraction. q4->s4_no No s4_yes Yes. Consider purification losses.

Caption: Troubleshooting logic for low product yield.

Q6: My final product is impure. What are the likely contaminants and how can I remove them?

A6: Common impurities include unreacted starting materials or byproducts from the coupling reaction.

ImpurityIdentification (TLC/NMR)Removal Method
4-Bromoaniline Lower Rf spot on TLC compared to the product. Characteristic aromatic signals in NMR.Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the unreacted amine.
3-Phenylpropanoic Acid Streaky or polar spot on TLC. Broad -OH peak in NMR.Wash the crude product with a dilute base solution (e.g., saturated NaHCO₃) to deprotonate and dissolve the unreacted acid.
Dicyclohexylurea (DCU) Insoluble white solid. Byproduct of DCC coupling.Filter the reaction mixture before workup. DCU is insoluble in many common solvents like DCM and ether.
N,N'-diisopropylurea Byproduct of DIC coupling.More soluble than DCU, but can often be removed by recrystallization or column chromatography.

Q7: The reaction is very slow or stalls completely. What should I do?

A7: A stalled reaction can often be addressed by adjusting the reaction conditions.

  • Increase Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious as this can also promote side reactions.

  • Check Reagents: If using the carboxylic acid method, the coupling agent may have degraded. Use a fresh batch of the coupling reagent.

  • Solvent Effects: The choice of solvent can be critical. Polar aprotic solvents like DMF or THF can sometimes improve solubility and reaction rates compared to less polar solvents like DCM.[4]

Optimization of Reaction Conditions

To maximize yield and purity, systematic optimization of reaction parameters is recommended.

Table 1: Comparison of Common Amide Coupling Conditions

MethodReagent/CatalystBaseSolventTemperature (°C)Pros & Cons
Acid Chloride 3-Phenylpropanoyl ChlorideTriethylamineDCM0 to RTPro: High yield, fast reaction.[1][2] Con: Requires synthesis of acid chloride, moisture sensitive.
Carbodiimide EDC, DIC, DCC(Optional) DMAPDCM, DMFRTPro: Direct, readily available reagents.[4] Con: Can cause racemization in chiral substrates, byproducts can be difficult to remove.[6]
Uronium/Phosphonium HATU, HBTU, PyBOPDIPEA, NMMDMF, NMPRTPro: Highly efficient, low racemization.[3][6] Con: More expensive reagents.
Phosphonic Anhydride T3P®PyridineEthyl Acetate, THFRT to 50Pro: Low epimerization, easy workup.[7] Con: Reagent is a viscous liquid.

Table 2: Screening of Reaction Parameters

ParameterVariations to TestExpected Outcome
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Improved solubility of starting materials can increase reaction rate and yield.
Base Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)A bulkier base like DIPEA can sometimes reduce side reactions. Stoichiometry should be at least 1.1 equivalents.
Temperature 0 °C, Room Temperature (RT, ~25 °C), 40-60 °CHigher temperatures can increase reaction rate but may also lead to byproduct formation. An initial temperature of 0 °C during addition is often recommended to control exotherms.[1]
Stoichiometry 1.0 to 1.2 equivalents of acid/acid chloride relative to the amineA slight excess of the acid component can help drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis using 3-Phenylpropanoyl Chloride [1][2]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of 3-phenylpropanoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction's progress by TLC until the 4-bromoaniline is consumed.

  • Workup: Pour the reaction mixture into water. Add 1M HCl solution to neutralize excess triethylamine and wash the organic layer.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The resulting solid can be purified by washing with ether or by recrystallization from a suitable solvent system (e.g., ethanol/water). A high yield (e.g., 92%) of a white solid is expected.[1][2]

Protocol 2: Synthesis using 3-Phenylpropanoic Acid and a Coupling Agent (HATU)

  • Setup: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.1 eq), 4-bromoaniline (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Reaction: Stir the solution at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

References

Stability issues of N-(4-bromophenyl)-3-phenylpropanamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(4-bromophenyl)-3-phenylpropanamide in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during research and development.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.

Observed Issue Potential Cause Recommended Action
Precipitate forms in aqueous solution after dilution from a DMSO stock. The compound has low aqueous solubility.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if compatible with the experiment.- Prepare a more dilute stock solution.- Sonication may help in dissolving the precipitate, but be cautious as it can also accelerate degradation.
Loss of compound over time in aqueous buffers. Hydrolysis of the amide bond.- Prepare fresh solutions before each experiment.- Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation.- Adjust the pH of the buffer to be near neutral (pH 7), as both acidic and basic conditions can catalyze hydrolysis.[1]
Inconsistent results between experiments. Degradation of stock solution.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2] - Store stock solutions at -20°C or -80°C.- Use anhydrous DMSO for stock solutions to minimize water-related degradation.[3][4]
Appearance of new peaks in HPLC/LC-MS analysis. The compound is degrading.- Perform a forced degradation study to identify potential degradation products (see Experimental Protocol 2).- Characterize the new peaks by mass spectrometry to understand the degradation pathway.- Adjust solution preparation and storage conditions to minimize degradation.
Discoloration of the solution. Oxidation or photodegradation.- Store solutions in amber vials or protect them from light.[2]- Degas solvents before use to remove dissolved oxygen.- Consider adding an antioxidant if compatible with the experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most common degradation pathway for amides like this compound in solution is hydrolysis.[5] This reaction involves the cleavage of the amide bond to yield 4-bromoaniline and 3-phenylpropanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature, with both acidic and basic conditions generally accelerating the process.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[3][4] To minimize degradation, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] When preparing aqueous working solutions, the final concentration of the organic solvent should be kept as low as possible to avoid solubility issues and potential effects on biological assays.

Q3: What are the expected degradation products I should monitor for?

A3: Under hydrolytic conditions, the expected degradation products are 4-bromoaniline and 3-phenylpropanoic acid. Under oxidative conditions, hydroxylated or other oxidized versions of the parent molecule may be formed. Photodegradation could potentially lead to debromination or other complex rearrangements.

Q4: At what pH is this compound most stable?

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: You can perform a preliminary stability assessment by incubating a solution of the compound in your experimental buffer at the intended temperature. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating method like HPLC or LC-MS to quantify the remaining parent compound.[2] For a more comprehensive analysis, a forced degradation study can be conducted (see Experimental Protocol 2).[6]

Quantitative Data Summary

The following tables provide illustrative data on the stability of a typical N-aryl amide under various conditions. This data is intended to serve as a general guideline, and actual stability will depend on the specific experimental conditions.

Table 1: Illustrative Stability of an N-aryl Amide in Different Solvents at 25°C

Solvent% Remaining after 24 hours% Remaining after 72 hours
Anhydrous DMSO>99%>99%
DMSO with 5% water98%95%
Acetonitrile>99%>99%
Ethanol99%97%
Phosphate Buffered Saline (pH 7.4)95%88%

Table 2: Illustrative Effect of pH on the Stability of an N-aryl Amide in Aqueous Buffer at 37°C after 24 hours

pH% Remaining
3.0 (Acidic)85%
5.0 (Weakly Acidic)92%
7.4 (Neutral)96%
9.0 (Basic)88%

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Buffer

Objective: To evaluate the chemical stability of this compound in a specific aqueous solution over time at a set temperature.[2]

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer to the final desired working concentration (e.g., 10 µM).

  • Aliquot Samples: Dispense equal volumes of the working solution into multiple microcentrifuge tubes, one for each time point and temperature.

  • Time Zero (T=0) Sample: Immediately quench the reaction in one tube by adding an equal volume of cold acetonitrile. This will serve as the T=0 reference sample. Store at -20°C until analysis.

  • Incubation: Place the remaining tubes in an incubator set at the desired temperature (e.g., 25°C or 37°C).

  • Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), remove one tube and quench the reaction as described in step 4.

  • Analysis: After collecting all time points, centrifuge the samples to pellet any precipitate. Analyze the supernatant by HPLC or LC-MS to quantify the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[6][7]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the compound solution. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the compound solution. Incubate at 60°C for 24 hours.

  • Oxidation: Add an equal volume of 3% hydrogen peroxide to the compound solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS with a photodiode array (PDA) detector and a mass spectrometer to separate and identify the parent compound and any degradation products.

Visualizations

Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., precipitation, loss of activity) check_solubility Is the compound fully dissolved? start->check_solubility check_degradation Is there evidence of degradation? (e.g., new peaks in HPLC) check_solubility->check_degradation Yes solubility_issue Solubility Issue check_solubility->solubility_issue No degradation_issue Degradation Issue check_degradation->degradation_issue Yes prepare_fresh Prepare Fresh Solutions check_degradation->prepare_fresh No, but results are inconsistent optimize_solvent Optimize Solvent System: - Increase co-solvent - Use a different solvent solubility_issue->optimize_solvent forced_degradation Perform Forced Degradation Study to identify degradants degradation_issue->forced_degradation end Issue Resolved optimize_solvent->end prepare_fresh->end adjust_storage Adjust Storage Conditions: - Lower temperature - Protect from light - Aliquot stock forced_degradation->adjust_storage adjust_storage->end

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis product1 4-Bromoaniline hydrolysis->product1 product2 3-Phenylpropanoic Acid hydrolysis->product2

Caption: Potential degradation pathway via hydrolysis.

References

Technical Support Center: Synthesis of N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(4-bromophenyl)-3-phenylpropanamide, focusing on the avoidance of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the acylation of 4-bromoaniline. This is typically achieved through two primary routes:

  • From an Acyl Chloride: Reacting 4-bromoaniline with hydrocinnamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in a suitable solvent like dichloromethane.[1][2][3]

  • From a Carboxylic Acid: Activating 3-phenylpropanoic acid, for instance with thionyl chloride to form the acyl chloride in situ, followed by reaction with 4-bromoaniline.[4] Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amide bond formation between the carboxylic acid and the amine.[5][6]

Q2: What are the potential sources of impurities in this synthesis?

A2: Impurities can arise from several sources, including:

  • Unreacted Starting Materials: Residual 4-bromoaniline, 3-phenylpropanoic acid, or hydrocinnamoyl chloride.

  • Reagent-Related Byproducts: Salts formed from the base (e.g., triethylamine hydrochloride) and byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used).[7][8]

  • Side Reactions: Formation of symmetrical anhydrides from the carboxylic acid, or diacylation of the amine if reaction conditions are not carefully controlled.

  • Degradation Products: Decomposition of starting materials or the final product under harsh reaction conditions (e.g., high temperatures).

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products or byproducts from prolonged reaction times.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification methods include:

  • Aqueous Workup: Washing the crude product with dilute acid (e.g., 10% HCl) to remove basic impurities like unreacted 4-bromoaniline and triethylamine.[1][2][3] This is followed by washing with water and sometimes a basic solution (like sodium bicarbonate) to remove acidic impurities.

  • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical and depends on the solubility of the product versus the impurities.[9]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from closely related impurities based on polarity.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure all reagents are pure and dry.- Increase reaction time and monitor by TLC.- Use a slight excess of the acylating agent.
Loss of product during workup.- Be cautious with the pH during aqueous washes to avoid product hydrolysis.- Ensure complete extraction of the product from the aqueous layer.
Presence of Unreacted 4-bromoaniline Insufficient acylating agent.- Use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of hydrocinnamoyl chloride or activated 3-phenylpropanoic acid.
Inefficient reaction.- Ensure proper mixing and maintain the optimal reaction temperature.
Presence of 3-phenylpropanoic acid Incomplete activation of the carboxylic acid (if using this route).- Ensure the activating agent (e.g., thionyl chloride) is fresh and used in sufficient quantity.- Allow for adequate reaction time for the activation step.
Hydrolysis of the acyl chloride.- Perform the reaction under anhydrous conditions to prevent moisture from hydrolyzing the acyl chloride back to the carboxylic acid.
Product is discolored (e.g., yellow or brown) Impurities in the starting materials.- Purify starting materials before use (e.g., recrystallize 4-bromoaniline).
Degradation during the reaction.- Maintain the recommended reaction temperature; avoid excessive heating.[1][2][3]
Oily or Gummy Product Instead of a Solid Presence of significant impurities.- Purify the crude product using column chromatography before attempting recrystallization.
Incorrect solvent for precipitation/recrystallization.- Experiment with different solvent systems to find one where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.[9]

Experimental Protocols

Synthesis of this compound from Hydrocinnamoyl Chloride

This protocol is adapted from literature procedures.[1][2][3]

Materials:

  • 4-Bromoaniline

  • Hydrocinnamoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid solution

  • Water

  • Ether

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (e.g., 40 g, 0.232 mol) and triethylamine (e.g., 32 mL) in dichloromethane (e.g., 200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrocinnamoyl chloride (e.g., 37.5 g, 0.223 mol) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Add 10% hydrochloric acid solution, which should result in the formation of a white solid.

  • Stir the resulting slurry in an ice bath for 1 hour.

  • Collect the solid product by filtration.

  • Wash the solid with ether and air dry to obtain this compound.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
4-Bromoaniline172.03400.2321.04
Hydrocinnamoyl chloride168.6237.50.2231.00
Triethylamine101.1923.2 (32 mL)0.2291.03
This compound304.1862 (yield)0.20492% Yield

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification r1 4-Bromoaniline mix Mix & Cool to 0°C r1->mix r2 Triethylamine r2->mix r3 DCM r3->mix r4 Hydrocinnamoyl chloride add Add Acyl Chloride Dropwise r4->add mix->add stir Stir Overnight at RT add->stir quench Quench with Water & 10% HCl stir->quench precipitate Precipitate Product quench->precipitate filter Filter Solid precipitate->filter wash Wash with Ether filter->wash dry Dry Product wash->dry product N-(4-bromophenyl)-3- phenylpropanamide dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Impurity Formation

impurity_troubleshooting cluster_impurities Potential Impurities cluster_solutions Corrective Actions start Impurity Detected in Product unreacted_amine Unreacted 4-Bromoaniline start->unreacted_amine Basic impurity unreacted_acid Unreacted 3-Phenylpropanoic Acid start->unreacted_acid Acidic impurity byproducts Reagent Byproducts (e.g., salts, ureas) start->byproducts Process-related side_products Side Reaction Products start->side_products Unexpected spots on TLC sol_amine - Adjust stoichiometry - Improve reaction conditions unreacted_amine->sol_amine sol_acid - Ensure complete activation - Anhydrous conditions unreacted_acid->sol_acid sol_byproducts - Proper aqueous workup - Recrystallization byproducts->sol_byproducts sol_side - Optimize reaction temp - Control addition rate side_products->sol_side

Caption: Troubleshooting guide for identifying and mitigating impurities.

References

Technical Support Center: Synthesis of N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-bromophenyl)-3-phenylpropanamide.

Troubleshooting Guide

This guide addresses common experimental challenges in a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. Below is a systematic guide to identifying and resolving the issue.

    • Reagent Quality:

      • Moisture Sensitivity: Acyl chlorides (e.g., 3-phenylpropanoyl chloride or thionyl chloride used to generate it in situ) are highly sensitive to moisture and can hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and solvents are anhydrous.[1][2]

      • Amine Purity: The purity of 4-bromoaniline is crucial. Impurities can interfere with the reaction. Consider purifying the aniline by recrystallization if its purity is questionable.

      • Base Quality: The base used (e.g., triethylamine, pyridine) should be pure and dry. The primary role of the base is to neutralize the HCl generated during the reaction.[3][4] If the base is wet or impure, it can lead to side reactions or fail to drive the reaction to completion.

    • Reaction Conditions:

      • Temperature Control: The addition of the acyl chloride to the amine solution is an exothermic reaction.[] It is critical to maintain a low temperature (typically 0-10 °C) during the addition to prevent side reactions and decomposition of the acyl chloride.[6][7]

      • Insufficient Mixing: In biphasic reactions (e.g., Schotten-Baumann conditions), vigorous stirring is essential to ensure efficient contact between the reactants in the organic and aqueous layers.[4]

      • Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of the acylating agent is sometimes used, but a large excess can lead to diacylation or other side products.

    • Work-up Procedure:

      • Premature Precipitation: If the product precipitates during the reaction, it may encapsulate starting materials, leading to an incomplete reaction. Ensure adequate solvent volume to maintain solubility.

      • Loss during Extraction: Ensure the correct pH during aqueous washes. An acidic wash (e.g., dilute HCl) is used to remove unreacted 4-bromoaniline, while a basic wash (e.g., NaHCO3 solution) removes unreacted 3-phenylpropanoic acid.[4] Incorrect pH can lead to the loss of product into the aqueous layer if it becomes protonated or deprotonated.

Issue 2: Product Impurity

  • Question: My final product is impure. What are the likely contaminants and how can I purify it effectively?

  • Answer: Common impurities in the synthesis of this compound include unreacted starting materials and side products.

    • Common Impurities:

      • Unreacted 4-bromoaniline: Can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[4]

      • Unreacted 3-phenylpropanoic acid: (If starting from the acid) Can be removed by washing with a dilute base solution (e.g., saturated NaHCO3).[4]

      • Diacylated Product: While less common with bulky amines, it's a possibility under harsh reaction conditions.

      • Hydrolyzed Acyl Chloride: 3-phenylpropanoic acid can be present if the acyl chloride was exposed to moisture.

    • Purification Strategies:

      • Recrystallization: This is a highly effective method for purifying the solid product. Suitable solvent systems include ethanol/water or toluene.[4][8]

      • Filtration and Washing: After precipitation, thoroughly wash the solid product with a suitable solvent, such as diethyl ether or cold water, to remove soluble impurities.[6][7]

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification.

Frequently Asked Questions (FAQs)

  • Q1: What are the two primary methods for synthesizing this compound?

    • A1: The two main methods are:

      • Acyl Chloride Route: Reacting 4-bromoaniline with 3-phenylpropanoyl chloride (hydrocinnamoyl chloride) in the presence of a base like triethylamine in a solvent such as dichloromethane.[6][7]

      • In Situ Acyl Chloride Generation: Reacting 3-phenylpropanoic acid with a chlorinating agent like thionyl chloride (SOCl2) to form the acyl chloride in situ, followed by the addition of 4-bromoaniline and a base.[9]

  • Q2: What is the role of the base in this reaction?

    • A2: The base, typically a tertiary amine like triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[3][4] This prevents the protonation of the unreacted 4-bromoaniline, which would form an unreactive ammonium salt and halt the reaction.[4]

  • Q3: What safety precautions should be taken during this synthesis?

    • A3:

      • Acylating Agents: Thionyl chloride and 3-phenylpropanoyl chloride are corrosive, toxic, and react violently with water to release HCl gas.[4] All manipulations should be performed in a well-ventilated fume hood.

      • Aniline Derivative: 4-bromoaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

      • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Ensure proper ventilation.

  • Q4: How can I monitor the progress of the reaction?

    • A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[4][10] A spot for the starting material (4-bromoaniline) should diminish over time, while a new spot for the product (this compound) should appear and intensify.

Experimental Protocols

Method 1: From 3-phenylpropanoyl chloride

This protocol is adapted from established literature procedures.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-phenylpropanoyl chloride (hydrocinnamoyl chloride) (0.223 mol) in dichloromethane dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Pour the reaction mixture into water.

    • Add 10% hydrochloric acid solution to neutralize the excess triethylamine and protonate any unreacted 4-bromoaniline.

    • Stir the resulting white solid slurry for 1 hour in an ice bath.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the solid with diethyl ether.

    • Dry the product in air to afford this compound.

Method 2: From 3-phenylpropanoic acid

This protocol is based on a patent literature procedure.[9]

  • Acyl Chloride Formation: In a reaction vessel, heat a mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) at 65-70 °C for 3 hours.

  • Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under vacuum. Co-distill with toluene to remove residual traces of thionyl chloride.

  • Amidation Reaction Setup: Dissolve the resulting crude 3-phenylpropanoyl chloride in dichloromethane (70 mL) and cool the solution to 5-10 °C.

  • Addition of Base and Amine: Add triethylamine (16.6 g) followed by a solution of 4-bromoaniline (11.3 g) at 5-10 °C.

  • Reaction Completion and Work-up:

    • Once the reaction is complete (monitored by TLC), evaporate the solvent under vacuum.

    • Add water (20 mL) to the residue and stir to precipitate the product.

  • Isolation:

    • Filter the solid product.

    • Dry the product to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

ParameterMethod 1 (from Acyl Chloride)Method 2 (from Carboxylic Acid)
Starting Materials 4-bromoaniline, 3-phenylpropanoyl chloride4-bromoaniline, 3-phenylpropanoic acid
Reagents TriethylamineThionyl chloride, Triethylamine
Solvent DichloromethaneDichloromethane, Toluene
Temperature 0 °C to Room Temperature65-70 °C (acyl chloride formation), 5-10 °C (amidation)
Reaction Time Overnight3 hours (acyl chloride formation), then completion
Reported Yield ~92%[6][7]High (exact percentage not specified in source)[9]

Visualizations

Experimental Workflow Diagrams

experimental_workflow_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-bromoaniline & Et3N in DCM cool Cool to 0 C start->cool add Add 3-phenylpropanoyl chloride dropwise cool->add stir Stir overnight at RT add->stir quench Pour into H2O/HCl stir->quench precipitate Stir in ice bath quench->precipitate filter Filter solid precipitate->filter wash Wash with ether filter->wash dry Dry product wash->dry end end dry->end Final Product

Caption: Workflow for Synthesis from 3-phenylpropanoyl chloride.

experimental_workflow_2 cluster_acyl_chloride Acyl Chloride Formation cluster_amidation Amidation cluster_isolation Isolation react_acid Heat 3-phenylpropanoic acid with SOCl2 (65-70 C) distill Distill excess SOCl2 (vacuum + toluene) react_acid->distill dissolve Dissolve residue in DCM distill->dissolve cool Cool to 5-10 C dissolve->cool add_reagents Add Et3N and 4-bromoaniline cool->add_reagents evaporate Evaporate solvent add_reagents->evaporate precipitate Add H2O and stir evaporate->precipitate filter Filter solid precipitate->filter dry Dry product filter->dry end end dry->end Final Product

Caption: Workflow for Synthesis from 3-phenylpropanoic acid.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield Issue reagent_check Check Reagent Quality (Moisture? Purity?) start->reagent_check condition_check Review Reaction Conditions (Temp? Mixing?) start->condition_check workup_check Examine Work-up (pH? Precipitation?) start->workup_check solution_reagent Use anhydrous solvents. Purify starting materials. reagent_check->solution_reagent solution_condition Maintain low temp during addition. Ensure vigorous stirring. condition_check->solution_condition solution_workup Control pH during washes. Use adequate solvent. workup_check->solution_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: N-(4-bromophenyl)-3-phenylpropanamide Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways for N-(4-bromophenyl)-3-phenylpropanamide are not extensively documented in publicly available scientific literature. This guide provides general methodologies and potential degradation pathways based on the chemical structure of the compound and established principles of drug degradation analysis. The information herein is intended to support researchers in designing and troubleshooting their own experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

Based on its chemical structure, which features an amide linkage and a brominated aromatic ring, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The amide bond is prone to hydrolysis under acidic or basic conditions, which would yield 4-bromoaniline and 3-phenylpropanoic acid. This is often the most common degradation pathway for amide-containing compounds.[1]

  • Oxidation: The molecule could be susceptible to oxidation, potentially at the benzylic position of the 3-phenylpropanoyl moiety or on the aromatic rings. Oxidative conditions can be simulated using reagents like hydrogen peroxide.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Brominated aromatic compounds can undergo photolytic debromination or other rearrangements.

  • Thermolysis: High temperatures can lead to the cleavage of the amide bond or other parts of the molecule.

Q2: I am not seeing any degradation of my compound during my forced degradation study. What could be the issue?

If you are not observing degradation, consider the following:

  • Insufficiently Harsh Conditions: The stress conditions (temperature, pH, oxidant concentration) may not be severe enough to induce degradation. It is recommended to use a range of conditions to find the optimal level of degradation (typically 10-20%).[2]

  • Incorrect Solvent: The choice of solvent is critical. For hydrolysis studies, aqueous solutions are necessary. If the compound has poor aqueous solubility, the use of a co-solvent may be required.[3] However, ensure the co-solvent itself is stable under the stress conditions.

  • Analytical Method Not Stability-Indicating: Your analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. Method validation should include specificity to ensure it is "stability-indicating."[4]

Q3: My mass spectrometry data shows unexpected masses. How can I identify these degradation products?

Identifying unknown degradation products requires a systematic approach:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements, which can help in determining the elemental composition of the degradants.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unexpected masses to obtain structural information. The fragmentation pattern of the parent compound can be used as a reference.

  • Forced Degradation under Controlled Conditions: By analyzing samples from specific stress conditions (e..g., acid hydrolysis only), you can correlate the appearance of a particular mass with a specific degradation pathway.

  • Synthesis of Potential Degradants: If you hypothesize a particular degradation product, synthesizing it and comparing its chromatographic and spectral properties with the unknown peak can confirm its identity.

Troubleshooting Guides

Issue: Poor Peak Shape or Resolution in HPLC Analysis
  • Possible Cause: Matrix effects from the degradation medium (e.g., high salt concentration from pH adjustment).

    • Solution: Dilute the sample before injection. Use a guard column to protect the analytical column. Optimize the mobile phase composition and gradient.

  • Possible Cause: Co-elution of degradation products with the parent compound.

    • Solution: Modify the HPLC method. Try a different column chemistry (e.g., C18, phenyl-hexyl), change the mobile phase organic modifier (e.g., acetonitrile to methanol), or adjust the pH of the mobile phase.

Issue: Inconsistent Results in Photostability Studies
  • Possible Cause: Variability in light source intensity or wavelength.

    • Solution: Ensure consistent distance from the light source and use a calibrated photostability chamber. As per ICH Q1B guidelines, samples should be exposed to a minimum of 1.2 million lux hours and 200 watt hours per square meter of UV light.[2]

  • Possible Cause: The sample is not adequately exposed to light.

    • Solution: Use quartz cuvettes or other UV-transparent containers. For solid samples, spread a thin layer to maximize surface area exposure.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Oxidative Degradation:

    • Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide to achieve a final concentration of 100 µg/mL.[2]

    • Keep the solution at room temperature and protect it from light.

    • Analyze samples at 2, 4, 8, and 24 hours.

    • Dilute the samples with the mobile phase before HPLC analysis.

Data Presentation

Table 1: Hypothetical HPLC Method Parameters for Stability Indicating Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Example Data from a Hypothetical Forced Degradation Study

Stress ConditionDurationParent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl72 h85.212.1 (4-bromoaniline)2.7 (Unknown)
0.1 M NaOH8 h79.518.3 (4-bromoaniline)2.2 (Unknown)
3% H₂O₂24 h91.3Not Detected8.7 (Oxidized product)
Heat (80°C)72 h95.14.9 (4-bromoaniline)Not Detected
Light (ICH Q1B)-98.6Not Detected1.4 (Photoproduct)

Visualizations

Hypothetical Degradation Pathway parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Amide Cleavage oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis prod1 4-Bromoaniline hydrolysis->prod1 prod2 3-Phenylpropanoic Acid hydrolysis->prod2 prod3 Oxidized Product(s) oxidation->prod3 prod4 Photolytic Product(s) photolysis->prod4 Experimental Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output hydrolysis Hydrolysis (Acid, Base, Neutral) hplc Stability-Indicating HPLC-UV hydrolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc photolysis Photolysis (Light Exposure) photolysis->hplc thermolysis Thermolysis (Heat) thermolysis->hplc lcms LC-MS/MS for Identification hplc->lcms If unknowns detected pathway Elucidate Degradation Pathways hplc->pathway method Validate Analytical Method hplc->method lcms->pathway start Drug Substance: This compound start->hydrolysis start->oxidation start->photolysis start->thermolysis

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two prominent methods for the synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the preparation of various pharmaceutical compounds. The comparison is based on quantitative data from published experimental procedures, focusing on reaction yield and conditions. Detailed protocols for each method are provided to facilitate replication and adaptation by researchers in organic synthesis and drug development.

Comparison of Synthesis Methods

The synthesis of this compound is most commonly achieved through the acylation of 4-bromoaniline. The two methods detailed below differ primarily in the starting material for the acyl group: one begins with the acyl chloride, while the other starts with the corresponding carboxylic acid.

ParameterMethod 1: Direct Acylation with Acyl ChlorideMethod 2: Two-Step Acylation from Carboxylic Acid
Starting Materials 4-bromoaniline, 3-phenylpropanoyl chloride, triethylamine3-phenylpropanoic acid, thionyl chloride, 4-bromoaniline, triethylamine
Solvent DichloromethaneDichloromethane, Toluene
Reaction Time Overnight3 hours (acid chloride formation) + subsequent reaction
Yield 92%[1][2]~86% (calculated from experimental data)[3]
Key Reagents TriethylamineThionyl chloride, Triethylamine
Number of Steps OneTwo

Experimental Protocols

Method 1: Direct Acylation of 4-bromoaniline with 3-Phenylpropanoyl Chloride

This method involves the direct reaction of 4-bromoaniline with 3-phenylpropanoyl chloride (also known as hydrocinnamoyl chloride) in the presence of a base.

Procedure: To a solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL), 3-phenylpropanoyl chloride (37.5 g, 0.223 mol) was added dropwise at 0°C.[1][2] The reaction mixture was then stirred at room temperature overnight. After the reaction was complete, the mixture was poured into water, and a 10% hydrochloric acid solution was added. The resulting white solid slurry was stirred for 1 hour in an ice bath. The solid product was collected by filtration, washed with ether, and air-dried to yield this compound (62 g, 92% yield).[1][2]

Method 2: Two-Step Synthesis from 3-Phenylpropanoic Acid

This protocol involves the initial conversion of 3-phenylpropanoic acid to its more reactive acid chloride, followed by reaction with 4-bromoaniline.

Procedure: A mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) was heated at 65-70°C for 3 hours.[3] Excess thionyl chloride was removed by distillation, with toluene used to co-distill any remaining traces. The resulting residue was dissolved in dichloromethane (70 mL). To this solution, triethylamine (16.6 g) was added, followed by a solution of 4-bromoaniline (11.3 g) at a temperature of 5-10°C.[3] After the reaction was complete, the solvent was evaporated under vacuum. Water (20 mL) was added to the residue, and the mixture was stirred to precipitate the product. The solid was filtered and dried to obtain this compound (17.5 g).[3]

Comparative Workflow Diagram

The following diagram illustrates the distinct workflows of the two synthesis methods.

Synthesis_Comparison cluster_0 Method 1: Direct Acylation cluster_1 Method 2: Two-Step Synthesis M1_Start 4-Bromoaniline + 3-Phenylpropanoyl Chloride M1_React Acylation (DCM, Et3N, 0°C to RT) M1_Start->M1_React M1_Workup Workup (HCl wash, Filtration) M1_React->M1_Workup M1_Product N-(4-bromophenyl)-3- phenylpropanamide (92% Yield) M1_Workup->M1_Product M2_Start 3-Phenylpropanoic Acid M2_Step1 Acid Chloride Formation (SOCl2, 65-70°C) M2_Start->M2_Step1 M2_Intermediate 3-Phenylpropanoyl Chloride (in situ) M2_Step1->M2_Intermediate M2_Step2 Acylation with 4-Bromoaniline (DCM, Et3N, 5-10°C) M2_Intermediate->M2_Step2 M2_Workup Workup (Evaporation, Precipitation) M2_Step2->M2_Workup M2_Product N-(4-bromophenyl)-3- phenylpropanamide (~86% Yield) M2_Workup->M2_Product

Caption: Comparative workflow of two synthesis methods for this compound.

References

A Comparative Guide to N-(4-bromophenyl)-3-phenylpropanamide and Other Antibacterial Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial drug discovery, the identification and development of novel precursor molecules are critical to overcoming the challenge of antimicrobial resistance. This guide provides a detailed comparison of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the synthesis of potent antibacterial agents, with other classes of antibacterial precursors. The comparison is supported by experimental data on the activity of derivative compounds and outlines the methodologies used in their evaluation.

Introduction to this compound

This compound is a chemical intermediate recognized for its role as a reactant in the synthesis of quinoline derivatives, which have shown promise as antitubercular and antibacterial agents[1]. While direct evidence of its intrinsic antibacterial activity is not extensively documented, the evaluation of its derivatives provides insight into its potential as a scaffold for developing new antimicrobial drugs.

Comparison of Antibacterial Activity

The antibacterial efficacy of derivatives of this compound has been evaluated against various bacterial strains, including multidrug-resistant pathogens. For a comprehensive comparison, this guide includes data on a furan-2-carboxamide derivative and a pyrazine-2-carboxamide derivative, alongside other established antibacterial precursors.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition data for derivatives of this compound and other comparative compounds.

Table 1: Minimum Inhibitory Concentration (MIC) in mg/mL

Compound/Precursor ClassAcinetobacter baumannii (CRAB)Enterobacter cloacae (CREC)Klebsiella pneumoniae (CRKP)Staphylococcus aureus (MRSA)Salmonella Typhi (XDR)
N-(4-bromophenyl)furan-2-carboxamide[2]6.256.256.2512.5-
N-(4-(4-methyl-3-nitrophenyl)phenyl)pyrazine-2-carboxamide[3]----6.25
Bromophenol Derivatives[4]---0.012 - 0.390-
Pyrazole Derivatives[5]---0.0005 - 0.004-

Table 2: Minimum Bactericidal Concentration (MBC) in mg/mL

CompoundAcinetobacter baumannii (CRAB)Enterobacter cloacae (CREC)Klebsiella pneumoniae (CRKP)Staphylococcus aureus (MRSA)Salmonella Typhi (XDR)
N-(4-bromophenyl)furan-2-carboxamide[2]12.512.512.525-
N-(4-(4-methyl-3-nitrophenyl)phenyl)pyrazine-2-carboxamide[3]----12.5

Table 3: Zone of Inhibition (in mm)

CompoundConcentration (mg/well)Acinetobacter baumannii (CRAB)Salmonella Typhi (XDR)
N-(4-bromophenyl)furan-2-carboxamide[2]5018-
N-(4-(4-methyl-3-nitrophenyl)phenyl)pyrazine-2-carboxamide[3]50-17

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibiotic activity[6]. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Mueller-Hinton Broth (MHB) is prepared and sterilized.

  • Bacterial Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing MHB to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Procedure: Following the MIC assay, an aliquot from each well that shows no visible growth is subcultured onto an agar plate.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Agar Well Diffusion (Zone of Inhibition) Assay

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around the substance.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.

  • Well Creation: Wells are created in the agar using a sterile borer.

  • Application of Test Compound: A specific concentration of the test compound is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Result Interpretation: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity[7][8].

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet fully elucidated, the antibacterial mechanisms of its derivatives and other amide-containing compounds often involve the disruption of bacterial cell integrity and key cellular processes. Many antimicrobial amides function by permeabilizing the bacterial cytoplasmic membrane[9].

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_zoi Zone of Inhibition mic_prep Prepare Serial Dilutions of Compound mic_inoc Inoculate with Bacterial Suspension mic_prep->mic_inoc mic_incub Incubate (18-24h, 37°C) mic_inoc->mic_incub mic_read Read MIC (Lowest concentration with no visible growth) mic_incub->mic_read mbc_subculture Subculture from MIC wells with no growth mic_read->mbc_subculture Proceed with no-growth wells mbc_incub Incubate Agar Plates (24h, 37°C) mbc_subculture->mbc_incub mbc_read Determine MBC (Lowest concentration with 99.9% killing) mbc_incub->mbc_read zoi_prep Prepare Bacterial Lawn on Agar Plate zoi_apply Apply Compound to Well/Disk zoi_prep->zoi_apply zoi_incub Incubate (24h, 37°C) zoi_apply->zoi_incub zoi_measure Measure Zone of Inhibition (mm) zoi_incub->zoi_measure

signaling_pathway cluster_compound Antibacterial Precursor Derivative cluster_bacterium Bacterial Cell compound Amide-based Antibacterial Agent membrane Cell Membrane compound->membrane Disruption synthesis Protein/DNA/Cell Wall Synthesis compound->synthesis Inhibition cell_death Cell Death membrane->cell_death synthesis->cell_death

Conclusion

This compound serves as a valuable precursor for the synthesis of novel antibacterial agents. While the compound itself may not exhibit significant direct antimicrobial activity, its chemical scaffold is a promising foundation for the development of potent derivatives. The data presented on its furan and pyrazine derivatives highlight their efficacy against clinically relevant and drug-resistant bacteria. Further exploration of structure-activity relationships of propanamide derivatives will be crucial in optimizing their antibacterial properties and developing new therapeutic options to combat the growing threat of antimicrobial resistance.

References

The Role of N-(4-bromophenyl)-3-phenylpropanamide in the Development of the Anti-Tuberculosis Drug Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-bromophenyl)-3-phenylpropanamide is a key chemical intermediate in the synthesis of the potent anti-tubercular agent, Bedaquiline. While this compound itself is not an active pharmaceutical ingredient and therefore does not have a direct biological target, its role in the creation of Bedaquiline is critical. This guide provides a comprehensive overview of the synthesis of Bedaquiline from this intermediate and focuses on the validation of Bedaquiline's biological target, the F1Fo-ATP synthase in Mycobacterium tuberculosis, comparing it with other anti-tubercular agents.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Bedaquiline

This compound serves as a foundational molecule in the multi-step synthesis of Bedaquiline. The synthesis involves a series of chemical reactions to build the complex diarylquinoline structure of Bedaquiline.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride.

Materials:

  • 3-phenylpropanoic acid

  • Thionyl chloride

  • Toluene

  • Dichloromethane

  • Triethylamine

  • 4-bromoaniline

Procedure:

  • 3-phenylpropanoic acid is heated with thionyl chloride to form 3-phenylpropanoyl chloride.

  • Excess thionyl chloride is removed by distillation, with toluene used to azeotropically remove any remaining traces.

  • The resulting 3-phenylpropanoyl chloride is dissolved in dichloromethane.

  • Triethylamine is added, followed by a solution of 4-bromoaniline, typically at a reduced temperature (e.g., 5-10 °C).

  • After the reaction is complete, the solvent is evaporated.

  • The residue is taken up in water to precipitate the product, this compound, which is then filtered and dried.[1]

G cluster_synthesis Synthesis of this compound 3-phenylpropanoic_acid 3-phenylpropanoic acid thionyl_chloride Thionyl chloride 3-phenylpropanoyl_chloride 3-phenylpropanoyl chloride 4-bromoaniline 4-bromoaniline triethylamine Triethylamine product N-(4-bromophenyl)- 3-phenylpropanamide

Experimental Workflow: Bedaquiline Synthesis

The subsequent conversion of this compound to Bedaquiline involves several complex steps, including the formation of the quinoline core and the introduction of the other substituents. A simplified overview of a potential synthetic route is presented below.

G start N-(4-bromophenyl)- 3-phenylpropanamide step1 Formation of quinoline core start->step1 step2 Coupling with side chain precursor step1->step2 step3 Diastereoselective reaction step2->step3 end Bedaquiline step3->end

Biological Target of Bedaquiline: F1Fo-ATP Synthase

Bedaquiline is a first-in-class diarylquinoline antibiotic that specifically targets the F1Fo-ATP synthase of Mycobacterium tuberculosis.[2][3][4][5] This enzyme is crucial for the bacterium's energy metabolism, and its inhibition leads to cell death.[2][4]

Mechanism of Action

Bedaquiline inhibits the F1Fo-ATP synthase by binding to two of its subunits:

  • c-ring: Bedaquiline binds to the c-ring of the Fo subunit, which is embedded in the bacterial membrane. This binding physically obstructs the rotation of the c-ring, a critical step in the translocation of protons that drives ATP synthesis.[2]

  • ε-subunit: Evidence also suggests that Bedaquiline interacts with the ε-subunit of the F1 portion of the enzyme, which may further disrupt the coupling of proton translocation to ATP synthesis.[2][6]

By inhibiting ATP synthase, Bedaquiline effectively cuts off the energy supply of M. tuberculosis, leading to a bactericidal effect against both replicating and non-replicating bacilli.[4]

G cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm Fo Fo subunit (c-ring) F1 F1 subunit (ε-subunit) Fo->F1 ATP_synthesis ATP Synthesis F1->ATP_synthesis Bedaquiline Bedaquiline Bedaquiline->Fo Binds to c-ring Bedaquiline->F1 Binds to ε-subunit Rotation_inhibition Inhibits Rotation Bedaquiline->Rotation_inhibition Disruption Disrupts Coupling Bedaquiline->Disruption Proton_flow Proton Flow Proton_flow->Fo Rotation_inhibition->Fo Disruption->F1

Target Validation and Performance Comparison

The validation of F1Fo-ATP synthase as a drug target and the efficacy of Bedaquiline have been established through various experimental methods. A key in vitro validation method is the determination of the Minimum Inhibitory Concentration (MIC) of the drug against M. tuberculosis.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Microtiter plates (96-well)

  • Mycobacterium tuberculosis culture

  • Bedaquiline stock solution

Procedure:

  • A serial two-fold dilution of Bedaquiline is prepared in the microtiter plates using the supplemented Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis is added to each well.

  • The plates are incubated at 37°C.

  • The MIC is determined as the lowest concentration of Bedaquiline that completely inhibits the visible growth of M. tuberculosis.[7]

Performance Comparison with Other Anti-Tubercular Agents

The following table summarizes the biological targets and reported MIC ranges for Bedaquiline and other key anti-tubercular drugs against susceptible M. tuberculosis strains.

DrugBiological TargetMechanism of ActionReported MIC Range (µg/mL)
Bedaquiline F1Fo-ATP synthase Inhibits proton pump of ATP synthase, blocking energy production. [3][4]0.03 - 0.12 [7]
IsoniazidInhA (Enoyl-ACP reductase)Inhibits mycolic acid synthesis, a key component of the mycobacterial cell wall.0.015 - 0.06
RifampicinRNA polymerase (rpoB)Inhibits bacterial RNA synthesis by binding to the β-subunit of RNA polymerase.0.06 - 0.25
PyrazinamideRibosomal protein S1 (RpsA)Disrupts membrane energy and transport functions; exact mechanism is complex and pH-dependent.25 - 100
EthambutolArabinosyltransferases (embAB)Inhibits arabinogalactan synthesis, another essential component of the mycobacterial cell wall.0.5 - 2.0
MoxifloxacinDNA gyrase (GyrA, GyrB)Inhibits DNA replication by targeting DNA gyrase.[8]0.06 - 0.5
Linezolid23S rRNA of the 50S ribosomal subunitInhibits protein synthesis by preventing the formation of the initiation complex.[8]0.25 - 1.0
PretomanidDdn (deazaflavin-dependent nitroreductase)Acts as a pro-drug that upon activation releases reactive nitrogen species and inhibits mycolic acid and protein synthesis.[8]0.015 - 0.25

Conclusion

While this compound is a critical starting material, it is the final product, Bedaquiline, that possesses the potent and specific biological activity against Mycobacterium tuberculosis. The validation of its unique target, the F1Fo-ATP synthase, has marked a significant advancement in the treatment of multidrug-resistant tuberculosis. The comparison with other anti-tubercular agents highlights the diverse mechanisms employed to combat this persistent pathogen and underscores the importance of novel targets like ATP synthase in overcoming drug resistance.

References

Comparative Analysis of N-(4-bromophenyl)-3-phenylpropanamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of N-(4-bromophenyl)-3-phenylpropanamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data on the synthesis, biological activity, and structure-activity relationships of this class of compounds, presenting a clear and objective overview for the scientific community.

Core Synthesis and Derivative Exploration

The foundational compound, this compound, can be synthesized through the reaction of 4-bromoaniline with hydrocinnamoyl chloride in the presence of a base like triethylamine. A detailed synthetic protocol involves the slow, dropwise addition of hydrocinnamoyl chloride to a solution of 4-bromoaniline and triethylamine in a suitable solvent such as dichloromethane at a reduced temperature (0 °C), followed by stirring at room temperature. The product can then be isolated and purified.

Building upon this core structure, various derivatives have been synthesized and evaluated for their biological activities. This guide will focus on the comparative analysis of analogs where modifications have been made to the acyl and amine moieties to explore their impact on cytotoxicity and antibacterial properties.

Data Presentation: A Comparative Overview of Biological Activity

The biological potential of N-(4-bromophenyl)amide derivatives has been investigated in several studies. Below are summarized findings for two distinct series of analogs, highlighting their cytotoxic and antibacterial activities.

Cytotoxicity of N-(4-Bromophenyl)benzamide Analogs

A series of N-(4-bromophenyl)benzamide derivatives, structurally related to the core topic, have been evaluated for their in vitro cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

Compound IDStructureCell Line (Cancer Type)IC50 (µM)[1]
1a N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549 (Lung)7.5
HeLa (Cervical)9.3
MCF-7 (Breast)8.9
1b 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaA-498 (Renal)14.46
NCI-H23 (Lung)13.97
MDAMB-231 (Breast)11.35
MCF-7 (Breast)11.58
A-549 (Lung)15.77

Table 1: In vitro cytotoxic activity of selected N-(4-bromophenyl)benzamide analogs.[1]

Antibacterial Activity of N-(4-Bromophenyl)furan-2-carboxamide Derivatives

The antibacterial potential of N-(4-bromophenyl)furan-2-carboxamide and its arylated derivatives has been explored against extensively drug-resistant (XDR) pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess their efficacy.

Compound IDStructureBacterial StrainMIC (mg/mL)[2]MBC (mg/mL)[2]
2a N-(4-bromophenyl)furan-2-carboxamideCRAB6.2512.5
CREC6.2512.5
CRKP6.2512.5
MRSA12.525
2b N-(4'-methyl-[1,1'-biphenyl]-4-yl)furan-2-carboxamide---
2c N-(4'-methoxy-[1,1'-biphenyl]-4-yl)furan-2-carboxamide---

Table 2: Antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide and its derivatives.[2]

Experimental Protocols

To ensure the reproducibility of the presented findings, detailed methodologies for the key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and incubated overnight to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Vehicle-only controls are included.

  • Incubation: The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[1]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

While not directly reported for the compounds in the tables, acetylcholinesterase (AChE) inhibition is a common target for this class of molecules. The Ellman's method is a widely used protocol to determine AChE activity.

Principle:

The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: An AChE solution is added to the wells.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

  • Kinetic Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each inhibitor concentration is determined to calculate the IC50 value.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., 4-bromoaniline, acyl chloride) reaction Chemical Reaction (e.g., Amidation) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC determination) characterization->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Ellman's Method) characterization->enzyme ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

General workflow for synthesis and biological evaluation of derivatives.

enzyme_inhibition_pathway cluster_enzyme Enzyme Catalysis cluster_inhibition Enzyme Inhibition Enzyme Enzyme (e.g., Acetylcholinesterase) Product Product (e.g., Choline + Acetate) Enzyme->Product catalyzes Inhibited_Enzyme Inhibited Enzyme Complex Enzyme->Inhibited_Enzyme Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme binds to Inhibitor N-phenylpropanamide Derivative Inhibitor->Enzyme binds to No_Product No Product Formation Inhibited_Enzyme->No_Product

Conceptual pathway of competitive enzyme inhibition.

References

Comparative Efficacy of Phenylpropanamide Derivatives and Analogs Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antitubercular potential of N-aryl-phenylpropanamide derivatives and related amide-containing compounds, summarizing key in vitro efficacy data and experimental methodologies.

While specific efficacy data for N-(4-bromophenyl)-3-phenylpropanamide derivatives against Mycobacterium tuberculosis remains limited in publicly accessible research, a broader examination of structurally related compounds, particularly Nα-aroyl-N-aryl-phenylalanine amides (AAPs) and other arylcarboxamides, reveals a promising area of antitubercular drug discovery.[1][2] This guide provides a comparative overview of the performance of these related compounds, supported by experimental data from various studies.

Quantitative Efficacy Data

The following table summarizes the in vitro antitubercular activity of various phenylpropanamide-related derivatives and other amide-containing compounds against the H37Rv strain of M. tuberculosis, the most commonly used laboratory strain for primary screening. The minimum inhibitory concentration (MIC) is a standard measure of a compound's potency, representing the lowest concentration that inhibits visible bacterial growth.

Compound ClassSpecific Derivative/CompoundMIC (µM)MIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Naphthamide DerivativesCompound 13c6.55-Ethambutol4.89 (µM)
Compound 13d7.11-
Quinolone-2-carboxamidesCompound 8i9.97-
4-Arylthiazole-2-carboxamidesCompound 18b9.82-
Halogenated Chalcone DerivativesCompound DK12-0.8Isoniazid1.6
Compound DK14-0.8
N,N-Diaryl-dihydropyridine DicarboxamidesCompound 20d (3-chlorophenyl substituted)-< 6.25--
Pyrazine CarboxamidesN-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide-< 2Pyrazinamide6.25

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

The data indicates that several arylcarboxamide derivatives exhibit significant potency against M. tuberculosis. For instance, naphthamide derivatives 13c and 13d showed MIC values comparable to the first-line anti-TB drug ethambutol.[2] Similarly, certain halogenated chalcone derivatives, which also contain an amide-like linkage, demonstrated potent activity with MICs lower than that of isoniazid.[3] The N,N-diaryl-dihydropyridine dicarboxamide 20d also showed promising activity.[4]

Experimental Protocols

The evaluation of antitubercular activity for these compounds generally follows standardized in vitro assays. A detailed methodology for a common screening protocol is provided below.

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches a logarithmic growth phase.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in a 96-well microplate using the supplemented Middlebrook 7H9 broth.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 1 x 10^5 colony-forming units per milliliter [CFU/mL]), and 100 µL of this inoculum is added to each well of the microplate containing the test compounds.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.

  • Data Analysis: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel compounds for antitubercular activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Further Evaluation synthesis Synthesis of N-aryl-3-phenylpropanamide Analogs characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization primary_screening Primary Screening (e.g., MABA vs. H37Rv) characterization->primary_screening dose_response Dose-Response Assay (MIC Determination) primary_screening->dose_response mdr_xdr_screening Screening against MDR/XDR Strains dose_response->mdr_xdr_screening cytotoxicity Cytotoxicity Assay (e.g., Vero cells) mdr_xdr_screening->cytotoxicity moa_studies Mechanism of Action Studies cytotoxicity->moa_studies in_vivo In Vivo Efficacy (Mouse Model) moa_studies->in_vivo

Workflow for antitubercular drug discovery.

Mechanism of Action

While the precise mechanism of action for many novel amide derivatives is still under investigation, some related compounds have been shown to target essential cellular processes in M. tuberculosis. For example, Nα-aroyl-N-aryl-phenylalanine amides have been identified as inhibitors of the bacterial RNA polymerase.[1] Other arylcarboxamides are being investigated as potential inhibitors of the mycobacterial membrane protein large 3 (MmpL3), which is crucial for the transport of mycolic acids, essential components of the mycobacterial cell wall.[2] The diversity in the core scaffolds of these active compounds suggests that they may act on various molecular targets within the bacterium. Further research is necessary to elucidate the specific signaling pathways and molecular targets of this compound derivatives to aid in the rational design of more potent and selective antitubercular agents.

References

Confirming the Structure of Synthesized N-(4-bromophenyl)-3-phenylpropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the synthesis and structural characterization of N-(4-bromophenyl)-3-phenylpropanamide, a versatile intermediate in medicinal chemistry. We present detailed experimental protocols, comparative data, and a clear workflow for its structural verification.

Synthesis of this compound: A Comparison of Two Common Methods

Two prevalent methods for the synthesis of this compound involve the acylation of 4-bromoaniline. Below is a comparison of these approaches.

ParameterMethod 1: Acylation with Hydrocinnamoyl ChlorideMethod 2: Acylation via in-situ Acid Chloride Formation
Starting Materials 4-bromoaniline, Hydrocinnamoyl chloride, Triethylamine3-phenylpropanoic acid, Thionyl chloride, 4-bromoaniline, Triethylamine
Reaction Time OvernightSeveral hours
Reagent Handling Hydrocinnamoyl chloride is moisture-sensitive.Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling.
Yield High (e.g., 92%)[1]Good (e.g., quantitative)

Experimental Protocols

Method 1: Synthesis from 4-bromoaniline and Hydrocinnamoyl Chloride[1]
  • Dissolve 4-bromoaniline (0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add hydrocinnamoyl chloride (0.223 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and add a 10% hydrochloric acid solution.

  • Stir the resulting white solid slurry for 1 hour in an ice bath.

  • Collect the solid product by filtration, wash with ether, and air dry.

Method 2: Synthesis from 3-phenylpropanoic acid and 4-bromoaniline[2]
  • Heat a mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) at 65-70°C for 3 hours.

  • Distill off the excess thionyl chloride under vacuum. Co-distill with toluene to remove residual thionyl chloride.

  • Dissolve the resulting residue in dichloromethane (70 mL) and cool to 5-10°C.

  • Add triethylamine (16.6 g) followed by a solution of 4-bromoaniline (11.3 g).

  • After the reaction is complete, evaporate the solvent under vacuum.

  • Add water (20 mL) to the residue and stir to precipitate the product.

  • Collect the solid product by filtration and dry.

Structural Confirmation: A Spectroscopic Approach

Spectroscopic Data for Structural Elucidation
Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons of the 4-bromophenyl and phenyl groups, the amide proton (N-H), and the two methylene groups (-CH₂-CH₂-) of the propanamide chain. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR Resonances for all 15 carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethyl bridge.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (304.18 g/mol ). Fragmentation patterns would likely show the loss of fragments related to the phenylpropyl and bromophenyl moieties.

Visualizing the Workflow and Structure

To further clarify the process, the following diagrams illustrate the synthetic and analytical workflows.

Synthesis_Workflow cluster_method1 Method 1: From Hydrocinnamoyl Chloride cluster_method2 Method 2: From 3-Phenylpropanoic Acid 4-Bromoaniline_1 4-Bromoaniline Reaction_1 Acylation in DCM 4-Bromoaniline_1->Reaction_1 Hydrocinnamoyl_Chloride Hydrocinnamoyl Chloride Hydrocinnamoyl_Chloride->Reaction_1 Triethylamine_1 Triethylamine Triethylamine_1->Reaction_1 Workup_1 Aqueous Workup & Filtration Reaction_1->Workup_1 Product_1 This compound Workup_1->Product_1 3-Phenylpropanoic_Acid 3-Phenylpropanoic Acid Acid_Chloride_Formation Acid Chloride Formation 3-Phenylpropanoic_Acid->Acid_Chloride_Formation Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acid_Chloride_Formation Reaction_2 Acylation in DCM Acid_Chloride_Formation->Reaction_2 4-Bromoaniline_2 4-bromoaniline 4-Bromoaniline_2->Reaction_2 Triethylamine_2 Triethylamine Triethylamine_2->Reaction_2 Workup_2 Evaporation & Precipitation Reaction_2->Workup_2 Product_2 This compound Workup_2->Product_2 Structural_Confirmation_Workflow Synthesized_Product Synthesized Product Spectroscopic_Analysis Spectroscopic Analysis Synthesized_Product->Spectroscopic_Analysis H_NMR ¹H NMR Spectroscopic_Analysis->H_NMR C_NMR ¹³C NMR Spectroscopic_Analysis->C_NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Analysis Data Analysis & Comparison with Expected Structure H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Matches Structure_Inconsistent Structure Inconsistent Data_Analysis->Structure_Inconsistent Data Mismatches Further_Purification Further Purification / Re-synthesis Structure_Inconsistent->Further_Purification

References

Benchmarking N-(4-bromophenyl)-3-phenylpropanamide Against Known Antitubercular Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential of N-(4-bromophenyl)-3-phenylpropanamide as a novel antitubercular agent. Due to the limited publicly available data on the direct antitubercular activity of this compound, this document outlines a comprehensive benchmarking strategy against established first and second-line antitubercular drugs. The provided experimental protocols and data tables serve as a template for the systematic evaluation of this compound.

This compound is a known reactant in the synthesis of quinoline derivatives, a class of compounds that has shown promise in the development of new antitubercular agents. Quinolines, such as the FDA-approved drug bedaquiline, have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests that derivatives of this compound could be promising candidates for novel anti-TB drugs.

Comparative Analysis of Antitubercular Agents

A thorough evaluation of a new antitubercular candidate requires direct comparison with existing therapies. This section provides established data for key performance indicators of first and second-line antitubercular drugs.

Antitubercular Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values of standard antitubercular drugs against the reference strain Mycobacterium tuberculosis H37Rv.

Drug CategoryDrugMIC (µg/mL) against M. tuberculosis H37Rv
First-Line Agents Isoniazid0.025 - 0.5
Rifampicin0.064 - 0.5
Pyrazinamide12.5 - 100
Ethambutol0.5 - 8.0
Second-Line Agents Moxifloxacin0.25 - 0.5
Kanamycin1.0 - 4.0
Amikacin0.5 - 1.0
Ethionamide0.3 - 2.0
Cycloserine8 - 32
Linezolid0.25 - 0.5
Bedaquiline0.03 - 0.12
Clofazimine0.25
Test Compound This compound To Be Determined
Cytotoxicity: 50% Cytotoxic Concentration (CC50)

The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. It is a critical parameter for assessing the therapeutic index of a potential drug. The following table presents a template for comparing the cytotoxicity of this compound against benchmark agents in a relevant mammalian cell line, such as Vero (monkey kidney epithelial cells), which are commonly used in cytotoxicity screening.

Drug CategoryDrugCC50 (µg/mL) against Vero Cells
First-Line Agents Isoniazid>1000
Rifampicin>100
Pyrazinamide>1000
Ethambutol>1000
Second-Line Agents Moxifloxacin>200
Kanamycin>500
Amikacin>500
Ethionamide~100
Cycloserine>1000
Linezolid>100
Bedaquiline1 - 10
Clofazimine5 - 20
Test Compound This compound To Be Determined

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against Mycobacterium tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Test compound (this compound) and control drugs

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Prepare a stock solution of the test compound and control drugs in DMSO.

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate.

  • Add 100 µL of the highest concentration of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv to a McFarland standard of 1.0, and then dilute it 1:20 in broth.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Include a growth control (no drug) and a sterility control (no bacteria) on

A Comparative Guide to the Synthesis and Potential Applications of N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental protocols for the synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a key intermediate in the preparation of bioactive molecules. Recognizing the critical importance of reproducibility in research and development, this document focuses on comparing synthetic methodologies based on reported yields and procedural steps. Furthermore, it explores the landscape of biological activities associated with structurally similar compounds, offering context for the potential applications of this compound in drug discovery.

I. Comparison of Synthetic Protocols

The reproducibility of a chemical synthesis is fundamental to its utility. Below is a comparison of two published methods for the synthesis of this compound, highlighting differences in reagents, conditions, and reported yields.

Table 1: Comparison of Synthetic Protocols for this compound

ParameterProtocol 1Protocol 2
Starting Materials 3-phenylpropanoic acid, Thionyl chloride, 4-bromoaniline, Triethylamine4-bromoaniline, Hydrocinnamoyl chloride, Triethylamine
Reaction Steps 1. Acyl chloride formation from 3-phenylpropanoic acid and thionyl chloride. 2. Amidation with 4-bromoaniline.Direct amidation of 4-bromoaniline with hydrocinnamoyl chloride.
Solvent DichloromethaneDichloromethane
Key Conditions - Acyl chloride formation at 65-70 °C. - Amidation at 5-10 °C.- Dropwise addition of hydrocinnamoyl chloride at 0 °C. - Reaction stirred at room temperature overnight.
Reported Yield 17.5 g of product from 10 g of 3-phenylpropanoic acid.62 g of product (92% yield) from 40 g of 4-bromoaniline.[1]
Work-up Procedure Solvent evaporation, precipitation in water, filtration.[2]Poured into water and 10% HCl, stirred in an ice bath, filtration.[1]

Note: Yields are as reported in the cited literature and may vary based on experimental conditions and scale.

II. Experimental Methodologies

Detailed experimental protocols are essential for reproducing scientific findings. The following sections provide the step-by-step procedures for the two synthetic methods compared above.

Protocol 1: Two-Step Synthesis from 3-Phenylpropanoic Acid

This method involves the initial conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Experimental Workflow for Protocol 1

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up and Isolation A 3-phenylpropanoic acid + Thionyl chloride B Heat at 65-70°C for 3 hours A->B C Distill excess Thionyl chloride B->C D Co-distill with Toluene C->D E 3-phenylpropanoyl chloride (in situ) D->E F Dissolve in Dichloromethane E->F G Add Triethylamine F->G H Add 4-bromoaniline solution at 5-10°C G->H I Reaction completion H->I J Evaporate solvent I->J K Add water and stir to precipitate J->K L Filter and dry the product K->L M This compound L->M

Caption: Workflow for the synthesis of this compound via Protocol 1.

Procedure:

  • A mixture of 3-phenylpropanoic acid (10 g) and thionyl chloride (16.4 g) is heated for 3 hours at 65-70 °C.

  • Excess thionyl chloride is removed by distillation, followed by co-distillation with toluene to remove trace amounts.

  • The resulting residue is dissolved in dichloromethane (70 mL).

  • Triethylamine (16.6 g) is added, followed by a solution of 4-bromoaniline (11.3 g) at a temperature of 5-10 °C.

  • After the reaction is complete, the solvent is evaporated under vacuum.

  • Water (20 mL) is added to the residue, and the mixture is stirred to precipitate the product.

  • The solid product is collected by filtration and dried to yield this compound (17.5 g).[2]

Protocol 2: One-Step Synthesis from Hydrocinnamoyl Chloride

This method provides a more direct route to the final product through a one-step amidation reaction.

Experimental Workflow for Protocol 2

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up and Isolation A 4-bromoaniline + Triethylamine in Dichloromethane B Cool to 0°C A->B C Slowly add Hydrocinnamoyl chloride B->C D Stir at room temperature overnight C->D E Pour into water and 10% HCl D->E F Stir in ice bath for 1 hour E->F G Filter, wash with ether, and dry F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via Protocol 2.

Procedure:

  • To a solution of 4-bromoaniline (40 g, 0.232 mol) and triethylamine (32 mL) in dichloromethane (200 mL), hydrocinnamoyl chloride (37.5 g, 0.223 mol) is slowly added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • Upon completion, the mixture is poured into water, and a 10% hydrochloric acid solution is added.

  • The resulting white solid slurry is stirred for 1 hour while being cooled in an ice bath.

  • The solid product is collected by filtration, washed with ether, and dried in air to afford this compound (62 g, 92% yield).[1]

III. Biological Activity of Structurally Related Compounds and Potential Signaling Pathways

While direct experimental data on the biological activity of this compound is limited in the public domain, its role as a precursor to antitubercular agents like Bedaquiline suggests its importance in the synthesis of biologically active compounds.[1] Furthermore, compounds with similar structural motifs have been reported to exhibit a range of biological activities.

Table 2: Biological Activities of Compounds Structurally Related to this compound

Compound ClassExample ActivityPotential Application
N-(4-bromophenyl)furan-2-carboxamides Antibacterial activity against drug-resistant bacteria.[3][4]Development of new antibiotics.
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives Antibacterial against XDR S. Typhi, Alkaline Phosphatase inhibition.[5]Treatment of typhoid fever and other bacterial infections.
Pyrazoline derivatives with a 4-bromophenyl group Varied biological activities.[6]Broad-spectrum therapeutic development.
4-(4-bromophenyl)-thiosemicarbazide Antibacterial activity.[7]Antimicrobial agent research.
Hypothetical Signaling Pathway Inhibition

Given the antibacterial activity of many related compounds, a potential mechanism of action for novel derivatives of this compound could involve the inhibition of a critical bacterial signaling pathway. For instance, inhibition of a bacterial kinase essential for cell wall synthesis or signal transduction would represent a plausible antibacterial strategy.

G cluster_0 Bacterial Cell Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor 1. Binds Kinase Bacterial Kinase Receptor->Kinase 2. Activates Substrate Substrate Kinase->Substrate 3. Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Cell Wall Synthesis) P_Substrate->Response 4. Triggers Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a bacterial kinase signaling pathway by a derivative.

IV. Conclusion

The reproducibility of synthetic methods is a cornerstone of chemical and pharmaceutical research. This guide highlights that for this compound, a direct, one-step amidation (Protocol 2) has been reported with a high yield (92%), potentially offering a more efficient and reproducible method compared to a two-step process involving in situ acyl chloride formation. The choice of protocol will depend on factors such as the availability of starting materials, scale, and desired purity.

While this compound is primarily documented as a synthetic intermediate, the diverse biological activities of structurally related compounds, particularly in the antibacterial field, underscore the potential for its derivatives to be explored as novel therapeutic agents. Future research could focus on direct biological screening of this compound and its analogs to elucidate their mechanism of action and potential to modulate key signaling pathways in pathogens.

References

A Comparative Guide to the Structure-Activity Relationship of N-(4-bromophenyl)-3-phenylpropanamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(4-bromophenyl)-3-phenylpropanamide analogs, offering a comparative overview of their efficacy across various biological activities, including anticancer, antimicrobial, antitubercular, and antidiabetic properties. The information is compiled from recent scientific literature to facilitate further research and development in medicinal chemistry.

Chemical Scaffolds and Synthetic Strategies

The core structure of the analogs discussed in this guide is this compound. The primary synthetic route to this and related amide analogs involves the reaction of a substituted aniline with a corresponding acyl chloride or carboxylic acid. A general synthetic scheme is depicted below.

Synthetic_Scheme cluster_reactants Reactants cluster_products Products Aniline Substituted Aniline Amide N-(substituted phenyl)- 3-(substituted phenyl)propanamide Aniline->Amide Base (e.g., Triethylamine) Solvent (e.g., DCM) AcidChloride Substituted Phenylpropanoyl Chloride AcidChloride->Amide ROS_Apoptosis_Pathway Compound N-(4-bromophenyl)- 3-phenylpropanamide Analog ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) ROS->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Synthesis Synthesize Analogs Purification Purify & Characterize (NMR, MS) Synthesis->Purification MIC Determine MIC (Broth Microdilution) Purification->MIC MBC Determine MBC MIC->MBC TargetID Target Identification MBC->TargetID Insulin_Signaling_PTP1B Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR IRS Insulin Receptor Substrate (IRS) pIR->IRS pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->pIR Dephosphorylates Analog N-(4-bromophenyl)- 3-phenylpropanamide Analog Analog->PTP1B Inhibits

Safety Operating Guide

Safe Disposal of N-(4-bromophenyl)-3-phenylpropanamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the proper handling and disposal of N-(4-bromophenyl)-3-phenylpropanamide, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for the safe disposal of this compound, a halogenated organic compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a laboratory coat.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

Handling and Storage of Waste:

  • Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust.

  • Store waste in a designated, clearly labeled, and sealed container.

  • Keep the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste contractor, typically involving high-temperature incineration.[2] Never dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Classify this compound waste as "halogenated organic waste."[2]

    • It is critical to keep halogenated waste separate from non-halogenated waste streams, as disposal costs for halogenated materials are significantly higher.[3]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.

    • The container must be kept closed except when adding waste to prevent the release of vapors.[1][3]

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."[4]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[5]

    • Ensure the SAA is under the direct control of the laboratory personnel.

  • Request for Waste Pickup:

    • Once the container is full or when the research is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Record Keeping:

    • Maintain accurate records of the amount of waste generated and the date of disposal request.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₁₄BrNO[6][7]
Molecular Weight 304.18 g/mol [6][7]
Appearance White to yellow powder or crystals[6][8]
Boiling Point 473.2 °C (Predicted)[6]
Density 1.408 g/cm³ (Predicted)[6]
Solubility Soluble in most organic solvents[6][8]
Storage Temperature Room Temperature[6]

Experimental Protocols

The disposal procedures outlined in this document are based on established guidelines for handling halogenated organic compounds in a laboratory setting. Specific experimental protocols that generate this waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Waste Generation (this compound) B Segregate as Halogenated Organic Waste A->B C Place in Labeled, Sealed Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Contact EHS for Waste Pickup D->E F Licensed Hazardous Waste Disposal E->F

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Protocols for N-(4-bromophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of N-(4-bromophenyl)-3-phenylpropanamide (CAS: 316146-27-7), including detailed operational and disposal plans. Adherence to these guidelines is critical to minimize risks and ensure regulatory compliance.

Chemical Identifier and Properties

PropertyValue
CAS Number 316146-27-7
Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
Physical State Solid, white to yellow powder or crystals.[1][2]
Boiling Point 473.2°C at 760 mmHg.[1]
Density 1.408 g/cm³[1]
Storage Room temperature, in a dry, tightly sealed container.[2][3]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5] The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7]To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[7][8]To protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat.[7]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][9] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.To prevent inhalation of dust.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the label matches the product ordered.

  • Storage: Store the container in a cool, dry, well-ventilated area away from incompatible materials.[9][10] Keep the container tightly closed when not in use.[10]

  • Preparation for Use: Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[9] Confirm that all necessary PPE is available and in good condition.

  • Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.[9] Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid generating dust.

  • Experimental Use: When using the compound in experiments, maintain good laboratory practices. Avoid contact with skin and eyes.[11]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent. Wash hands thoroughly with soap and water.[1]

  • Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[11] For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Waste Container: Collect all waste containing this compound in a clearly labeled, sealed container designated for halogenated organic waste.[12][13]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the approximate quantity.[12]

  • Segregation: Do not mix halogenated waste with non-halogenated organic waste or other incompatible waste streams such as acids, bases, or heavy metals.[12][13][14]

  • Disposal Request: Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receiving & Inspection Receiving & Inspection Proper Storage Proper Storage Receiving & Inspection->Proper Storage Don PPE Don PPE Proper Storage->Don PPE Weighing & Dispensing Weighing & Dispensing Don PPE->Weighing & Dispensing Experimental Use Experimental Use Weighing & Dispensing->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Hazard_Swallowed Harmful if Swallowed Experimental Use->Hazard_Swallowed Waste Segregation Waste Segregation Decontamination->Waste Segregation EHS Disposal EHS Disposal Waste Segregation->EHS Disposal Hazard_Irritant Skin/Eye/Respiratory Irritant

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.